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  • Product: 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-
  • CAS: 101999-44-4

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-

A Comprehensive Exploration of the Synthesis, Spectroscopic Profile, and Therapeutic Potential of 7-Ethyl-4-Methylcoumarin for Researchers, Scientists, and Drug Development Professionals. Introduction: The Enduring Signi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Exploration of the Synthesis, Spectroscopic Profile, and Therapeutic Potential of 7-Ethyl-4-Methylcoumarin for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Significance of the Coumarin Scaffold

Coumarins, a prominent class of benzopyrone-containing secondary metabolites, are ubiquitously distributed throughout the plant kingdom and have long been a focal point of medicinal chemistry research.[1][2] Their inherent drug-like properties, including high bioavailability, low molecular weight, and generally low toxicity, make them an attractive scaffold for the development of novel therapeutic agents.[1] The coumarin nucleus is a versatile platform that allows for a wide range of structural modifications, leading to a diverse array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3][4] Among the vast family of coumarin derivatives, 7-ethyl-4-methylcoumarin (7-EMC) has emerged as a compound of significant interest due to its unique physicochemical properties and its potential as a core structure in the design of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 7-ethyl-4-methylcoumarin, with a particular focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Characterization of 7-Ethyl-4-Methylcoumarin

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and drug development. While specific experimental data for 7-ethyl-4-methylcoumarin is not extensively documented in publicly available literature, we can infer its properties based on closely related analogs and general principles of organic chemistry.

Physicochemical Properties

The physicochemical properties of 7-ethyl-4-methylcoumarin are presented in Table 1. These values are estimated based on the properties of structurally similar coumarins and are intended to provide a general guideline for handling and experimental design.

PropertyValue (Estimated)Source/Rationale
Molecular Formula C₁₂H₁₂O₂Based on chemical structure
Molecular Weight 188.22 g/mol Calculated from molecular formula
Melting Point Not availableExpected to be a crystalline solid at room temperature
Boiling Point Not availableExpected to be relatively high due to its molecular weight and polarity
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, chloroform); sparingly soluble in water.Based on the properties of similar coumarin derivatives[5]
Appearance White to off-white crystalline powderBased on the appearance of related coumarins[5][6]

Table 1: Estimated Physicochemical Properties of 7-Ethyl-4-Methylcoumarin.

Spectroscopic Profile

The structural elucidation of 7-ethyl-4-methylcoumarin relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data, based on the analysis of related compounds, is summarized in Table 2.

Spectroscopic TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the methyl group (singlet), and aromatic protons on the coumarin ring.
¹³C NMR Resonances for the carbonyl carbon of the lactone, aromatic carbons, and the carbons of the ethyl and methyl substituents.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the lactone, C=C stretching of the aromatic ring, and C-H stretching of the alkyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Table 2: Expected Spectroscopic Data for 7-Ethyl-4-Methylcoumarin.

Synthesis of 7-Ethyl-4-Methylcoumarin: The Pechmann Condensation

The most widely employed and efficient method for the synthesis of 7-ethyl-4-methylcoumarin is the Pechmann condensation.[7] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[3][7] In the case of 7-ethyl-4-methylcoumarin, the reaction proceeds between 3-ethylphenol and ethyl acetoacetate.

Reaction Mechanism

The Pechmann condensation is a multi-step process that begins with the acid-catalyzed transesterification of the β-ketoester with the phenol. This is followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) where the activated carbonyl group attacks the aromatic ring. The final step is a dehydration reaction that leads to the formation of the stable coumarin ring system.[3]

Pechmann_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction Steps cluster_product Product Reactant1 3-Ethylphenol Step1 Transesterification Reactant1->Step1 Reactant2 Ethyl Acetoacetate Reactant2->Step1 Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Step1 Step2 Intramolecular Hydroxyalkylation Step1->Step2 Step3 Dehydration Step2->Step3 Product 7-Ethyl-4-methylcoumarin Step3->Product

Figure 1: General workflow of the Pechmann condensation for the synthesis of 7-ethyl-4-methylcoumarin.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized, yet detailed protocol for the synthesis of 7-ethyl-4-methylcoumarin via the Pechmann condensation. This protocol is based on established procedures for similar coumarin syntheses.[3][7]

Materials:

  • 3-Ethylphenol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (or another suitable acid catalyst)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Beakers

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of 3-ethylphenol and ethyl acetoacetate.

  • Acid Addition: While stirring the mixture in an ice bath, slowly and carefully add concentrated sulfuric acid dropwise. The addition should be controlled to manage the exothermic reaction.

  • Reaction: After the addition of the acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

  • Workup: Pour the reaction mixture slowly into a beaker of ice-cold water with constant stirring. A precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 7-ethyl-4-methylcoumarin.

  • Characterization: Dry the purified product and characterize it using standard analytical techniques (melting point, NMR, IR, and MS) to confirm its identity and purity.

Potential Applications in Drug Discovery and Development

The coumarin scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] The 7-ethyl-4-methylcoumarin core, with its specific substitution pattern, offers several avenues for the development of novel therapeutic agents.

As a Scaffold for Anticancer Agents

Numerous studies have demonstrated the potent anticancer activity of coumarin derivatives.[3][8] These compounds can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer progression.[3] The 7-ethyl-4-methylcoumarin scaffold can be further functionalized at various positions to create a library of compounds for screening against different cancer cell lines.

Anticancer_Mechanism cluster_cellular_effects Cellular Effects Coumarin 7-Ethyl-4-methylcoumarin Derivative Apoptosis Induction of Apoptosis Coumarin->Apoptosis Proliferation Inhibition of Cell Proliferation Coumarin->Proliferation Signaling Modulation of Signaling Pathways Coumarin->Signaling CancerCell Cancer Cell Apoptosis->CancerCell acts on Proliferation->CancerCell acts on Signaling->CancerCell acts on CellDeath Cell Death CancerCell->CellDeath

Figure 2: Potential mechanisms of anticancer activity for derivatives of 7-ethyl-4-methylcoumarin.

As a Fluorescent Probe

Many coumarin derivatives exhibit strong fluorescence, making them valuable tools in biological research as fluorescent probes and labels.[6][9][10] The fluorescence properties of coumarins are highly sensitive to their local environment, which allows for the design of probes that can report on specific biological events or changes in cellular conditions.[1][11] 7-substituted-4-methylcoumarins are particularly well-known for their use as fluorescent markers.[6][9] The ethyl group at the 7-position of 7-EMC can influence its photophysical properties, and the core structure can be modified to create probes for various applications, such as enzyme activity assays and cellular imaging.

Conclusion and Future Perspectives

7-Ethyl-4-methylcoumarin is a versatile and promising molecule with significant potential in the field of drug discovery and development. Its straightforward synthesis via the Pechmann condensation, coupled with the inherent biological activity of the coumarin scaffold, makes it an attractive starting point for the design of novel therapeutic agents. Further research is warranted to fully elucidate the physicochemical and spectroscopic properties of this compound and to explore the full range of its biological activities. The development of new derivatives and their evaluation in various disease models will undoubtedly open up new avenues for the application of 7-ethyl-4-methylcoumarin in medicinal chemistry.

References

  • BenchChem. (2025). 7-Methylcoumarin Derivatives: A Privileged Scaffold for Anticancer Drug Development. BenchChem.
  • Garg, A., Manidhar, D. M., Gokara, M., & Subramanyam, R. (2013). Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin. PLOS ONE, 8(5), e63805.
  • AAT Bioquest. (n.d.). Spectrum [AMC (7-Amino-4-methylcoumarin)].
  • Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 262–267.
  • Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., & Nicolaides, D. N. (2004). Natural and synthetic coumarin derivatives with anticancer/cytotoxic activity. Current pharmaceutical design, 10(30), 3813–3833.
  • Sathyabama Institute of Science and Technology. (n.d.).
  • Patil, S. A., Patil, S. A., & Patil, R. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules, 27(16), 5288.
  • Chem-Impex International. (n.d.). 7-(Ethylamino)-4-methylcoumarin.
  • Riveiro, M. E., De Kimpe, N., Moglioni, A., Vázquez, R., Monczor, F., Shayo, C., & Davio, C. (2010). Coumarins: old compounds with new applications. Current medicinal chemistry, 17(13), 1325–1338.
  • AIP Publishing. (2014). The synthesis and characterization of 7-hydroxy-4-methylcoumarin and the investigation of the fluorescence properties of its 7-hydroxy-4-methylcoumarin-chitosan films. AIP Conference Proceedings, 1589(1), 231-234.
  • BenchChem. (2025).
  • Cheewawisuttichai, T., Khamkaew, L., Tantayanon, S., Kerr, M. E., Tonsawan, T., & Thanetnit, O. (2017). Syntheses and UV Spectroscopic Study of Mono- and Dialkyloxy-4-methylcoumarins. Chiang Mai Journal of Science, 44(4), 1335-1345.
  • Harvard University. (n.d.).
  • Sigma-Aldrich. (n.d.). 7-Diethylamino-4-methylcoumarin 99%.
  • Becerra-Anaya, S. J., Merchán-Arenas, D. R., & Kouznetsov, V. V. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, 5(2), 1077-1088.
  • Sethna, S. M., & Shah, R. C. (1945). The Pechmann Reaction. Chemical Reviews, 36(1), 1-62.
  • Becerra-Anaya, S. J., Merchán-Arenas, D. R., & Kouznetsov, V. V. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, 5(2), 1077-1088.
  • ChemicalBook. (n.d.). 7-METHYLCOUMARIN(2445-83-2) 1H NMR spectrum.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014).
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 4-methyl-7-substituted coumarins.
  • ResearchGate. (n.d.).
  • The Good Scents Company. (n.d.). 7-hydroxy-4-methyl coumarin.
  • Chem-Impex International. (n.d.). 7-Hydroxy-4-methylcoumarin.
  • Oriental Journal of Chemistry. (2017).
  • PubChem. (n.d.). 7-Amino-4-methylcoumarin.
  • PubMed. (2022).
  • NIST. (n.d.). 4-Methyl-7-ethoxycoumarin.
  • NIST. (n.d.). 7-Methoxy-4-methylcoumarin.
  • ChemScene. (n.d.). 91-44-1 | 7-Diethylamino-4-methylcoumarin.
  • PubChem. (n.d.). 4-Methyl-7-diethylaminocoumarin.
  • LookChem. (n.d.). 7-Diethylamino-4-methylcoumarin.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 7-Diethylamino-4-methylcoumarin(91-44-1) 13C NMR spectrum.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • NIST. (n.d.). 4-Methyl-7-ethoxycoumarin.
  • MoNA. (n.d.). Spectrum SM884302 for 7-Diethylamino-4-methylcoumarin.
  • Oregon State University. (2022). 13C NMR Chemical Shift.
  • NIST. (n.d.). 7-Acetoxy-4-methylcoumarin.

Sources

Exploratory

Unveiling the Pharmacological Profile of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-: Mechanisms of Action and Biological Applications

Executive Summary 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- (commonly known as 7-ethyl-4-methylcoumarin or 7-EMC ) is a privileged pharmacophore in modern drug development. Its unique structural topology—a bicyclic benzop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- (commonly known as 7-ethyl-4-methylcoumarin or 7-EMC ) is a privileged pharmacophore in modern drug development. Its unique structural topology—a bicyclic benzopyranone core substituted with an ethyl group at C7 and a methyl group at C4—confers exceptional binding affinity across diverse biological targets. This technical guide deconstructs the mechanisms of action of 7-EMC and its downstream derivatives, focusing on epigenetic modulation via Histone Deacetylase (HDAC) inhibition, mitochondrial-mediated apoptosis, and broad-spectrum antimicrobial pathways.

Chemical Biology and Structural Causality

The canonical synthesis of 7-EMC is achieved via the Pechmann condensation, a reaction between 7-ethylphenol and ethyl acetoacetate in the presence of an acid catalyst (such as concentrated sulfuric acid or eco-friendly solid superacids like Amberlyst-15),[1]. This process involves transesterification followed by intramolecular cyclization[2].

Causality in Drug Design: The specific functionalization of the coumarin core is not arbitrary. The C7-ethyl substitution significantly enhances the lipophilicity (LogP) of the molecule. In biological systems, this facilitates passive diffusion across phospholipid bilayers and allows the moiety to optimally anchor into the hydrophobic sub-pockets of target enzymes (e.g., HDACs). Concurrently, the C4-methyl group provides critical steric hindrance that shields the lactone ring from premature enzymatic hydrolysis by esterases, thereby increasing the molecule's metabolic half-life and bioavailability in vitro.

Core Mechanisms of Action in Biological Systems

Epigenetic Modulation: Class I HDAC Inhibition

Derivatives of 7-EMC, particularly coumarin-based benzamides, have emerged as highly potent inhibitors of Histone Deacetylases (HDACs), specifically targeting Class I isozymes (HDAC1, HDAC2, HDAC3, and HDAC8)[3].

  • Mechanism: The 7-EMC core acts as a surface recognition "cap" that interacts with the hydrophobic rim of the HDAC active site, while the appended benzamide moiety penetrates the channel to chelate the catalytic zinc ion (Zn²⁺).

  • Biological Consequence: Inhibition of HDAC1 and HDAC8 prevents the deacetylation of lysine residues on histone tails. This induces chromatin relaxation (euchromatin formation) and the transcriptional reactivation of silenced tumor suppressor genes, such as CDKN1A (p21), ultimately culminating in cell cycle arrest at the G1/S phase[3].

Intrinsic Mitochondrial Apoptosis and ROS Generation

Beyond epigenetic regulation, 7-EMC derivatives actively induce apoptosis in neoplastic cells via the intrinsic mitochondrial pathway[4].

  • Mechanism: Cellular uptake of these compounds triggers a concentration-dependent dissipation of the mitochondrial membrane potential (ΔΨm). This depolarization is intrinsically coupled with a surge in Reactive Oxygen Species (ROS) production[4].

  • Biological Consequence: The resulting oxidative stress activates the c-Jun N-terminal kinase (JNK) pathway and induces DNA damage. Pro-apoptotic factors are subsequently released into the cytosol, activating the apoptosome and triggering the executioner caspase cascade (cleavage of Caspase-9 and Caspase-3)[4].

Antimicrobial and Antioxidant Efficacy

Functionalization of 7-EMC into Schiff bases (containing an azomethine -C=N- linkage) and azo derivatives yields compounds with potent antimicrobial and antioxidant properties.

  • Mechanism: The azomethine linkage interacts directly with the peptidoglycan layer of Gram-positive bacteria (e.g., Staphylococcus aureus) and the outer membrane of Gram-negative bacteria (e.g., Escherichia coli), disrupting cellular integrity. Additionally, specific 7-EMC derivatives exhibit powerful radical scavenging activity, acting as electron donors to neutralize free radicals with an efficacy comparable to standard antioxidants like ascorbic acid.

Visualizing the Pathways

MOA A 7-EMC Scaffold B HDAC1/8 Inhibition A->B Epigenetic Pathway D ROS Overproduction A->D Oxidative Pathway C Histone Hyperacetylation B->C G Tumor Suppressor Activation (p21) C->G E Mitochondrial Depolarization D->E F Caspase Cascade Activation E->F H Apoptosis / Cell Cycle Arrest F->H G->H

Intracellular signaling and apoptotic pathways induced by 7-EMC derivatives.

Quantitative Data Summaries

Table 1: In Vitro Anticancer and HDAC Inhibitory Activity of 7-EMC Benzamides

Compound / Drug Target Isozyme IC₅₀ (µM) Primary Cell Line (IC₅₀ µM) Mechanism Note
7-EMC Benzamide (Cmpd 4) HDAC1 0.47 ± 0.02 HCT116 (0.53) Potent Class I inhibition[3]
7-EMC Benzamide (Cmpd 4) Pan-HDAC 0.80 ± 0.05 MCF7 (1.20) Broad-spectrum epigenetic modulation[3]

| Entinostat (Reference) | HDAC1 | 0.41 ± 0.06 | HCT116 (~0.45) | Clinical standard comparison[3] |

Table 2: Antimicrobial and Antioxidant Profiles of 7-EMC Schiff Bases

Derivative Type Primary Activity Target / Assay Efficacy Benchmark
Schiff Base (Cmpd 15) Antibacterial S. aureus, E. coli Broad-spectrum, comparable to Vancomycin

| Azo Derivative (Cmpd 8) | Antioxidant | DPPH Radical Scavenging | High efficacy, comparable to Ascorbic Acid |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps.

Protocol 1: Synthesis of 7-EMC via Pechmann Condensation

Objective: Synthesize the base 7-EMC scaffold with high yield and purity.

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts (1:1 ratio) of 7-ethylphenol and ethyl acetoacetate[1].

  • Catalysis: Slowly add concentrated sulfuric acid dropwise under an ice bath (0-5°C) to prevent exothermic degradation, or utilize 0.2 g of Amberlyst-15 solid acid catalyst for solvent-free, eco-friendly conditions at 110°C,[1].

  • Validation (In-Process): Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Disappearance of the phenol spot validates reaction completion.

  • Workup: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold distilled water to neutralize pH, and recrystallize from ethanol to yield 7-EMC (typically ~90% yield).

  • Validation (Post-Process): Confirm structure via FT-IR (lactone C=O stretch at ~1710 cm⁻¹) and ¹H-NMR spectroscopy.

Protocol 2: In Vitro HDAC1 Inhibition Assay (Fluorometric)

Objective: Quantify the epigenetic modulating potency of 7-EMC derivatives.

  • Preparation: Seed recombinant human HDAC1 enzyme in a 96-well black microplate.

  • Treatment: Add synthesized 7-EMC derivatives at varying concentrations (0.1 µM to 100 µM).

  • Self-Validation Control: Include wells with Entinostat (positive control) and vehicle (DMSO, negative control) to establish assay dynamic range[3].

  • Substrate Addition: Introduce a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Incubate at 37°C for 30 minutes.

  • Developer: Add the developer solution containing trypsin-like activity to cleave the deacetylated substrate, releasing the AMC fluorophore.

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ using non-linear regression.

Protocol 3: Flow Cytometric Analysis of Mitochondrial Depolarization

Objective: Assess intrinsic apoptosis via ΔΨm dissipation.

  • Cell Culture: Culture HCT116 cells and treat with the IC₅₀ concentration of the 7-EMC derivative for 24 hours.

  • Staining: Harvest cells and incubate with JC-1 dye (5 µg/mL) for 15 minutes at 37°C in the dark.

  • Self-Validation Control: Treat a separate well with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes prior to staining. CCCP forces complete mitochondrial depolarization, providing a validated baseline for the assay.

  • Analysis: Analyze via flow cytometry. Healthy mitochondria form JC-1 aggregates (Red fluorescence, ~590 nm). Depolarized mitochondria contain JC-1 monomers (Green fluorescence, ~529 nm). The decrease in the Red/Green fluorescence ratio confirms ΔΨm dissipation[4].

High-Throughput Screening Workflow

Workflow S1 1. Synthesis (Pechmann Condensation) S2 2. Derivatization (Schiff Base/Benzamide) S1->S2 S3 3. Target Validation (HDAC Fluorometric Assay) S2->S3 S4 4. Phenotypic Screening (Flow Cytometry & Assays) S3->S4

Standardized high-throughput experimental workflow for evaluating 7-EMC.

References

  • Title : Synthesis and Biological Studies of Schiff Bases Derived from 4-methyl 7-Ethylcoumarin Source : Iraqi Journal of Science (2024) URL :

  • Title : Synthesis and Biological Studies of 4‐Methyl-7‐Ethylcoumarin Derivatives Containing Azo Group Source : Baghdad Science Journal (2024) URL :4

  • Title : Sodium p-Ethylphenolate | Research Chemical Source : Benchchem URL : 2

  • Title : Design, synthesis and biological evaluation of novel coumarin-based benzamides as potent histone deacetylase inhibitors and anticancer agents Source : ResearchGate (2026) URL : 3

  • Title : Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias Source : ResearchGate (2016) URL : 1

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 7-ethyl-4-methyl-2H-1-Benzopyran-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectral data expected for the synthetic coumarin, 7-ethyl-4-methyl-2H-1-benzopyran-2-one. Coumarin derivatives are a significant class of compounds in medicinal chemistry and materials science, and a thorough understanding of their structural characterization is paramount for advancing research and development.[1] This document will delve into the theoretical underpinnings of the spectroscopic methods, provide detailed experimental protocols, and offer a comprehensive interpretation of the spectral data for the structural elucidation of this target molecule.

The Molecular Architecture: 7-ethyl-4-methyl-2H-1-Benzopyran-2-one

7-ethyl-4-methyl-2H-1-benzopyran-2-one, also known as 7-ethyl-4-methylcoumarin, possesses a rigid bicyclic core consisting of a benzene ring fused to an α-pyrone ring. The substituents, a 4-methyl group and a 7-ethyl group, impart specific electronic and steric features that are readily discernible through spectroscopic analysis. A precise characterization of this molecule is the foundational step for any further investigation into its biological activity or material properties.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectral data is contingent upon meticulous experimental technique. The following protocols are designed to ensure reproducibility and accuracy.

Sample Preparation

Purity of the analyte is critical for unambiguous spectral interpretation. It is recommended to confirm the purity of the synthesized 7-ethyl-4-methyl-2H-1-benzopyran-2-one to be >95% using High-Performance Liquid Chromatography (HPLC) prior to spectroscopic analysis.[2]

For NMR spectroscopy, approximately 5-10 mg of the purified compound should be dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube.[2][3] The choice of solvent is crucial; it must completely dissolve the sample without its own signals obscuring key resonances of the analyte.[2] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

For FT-IR spectroscopy, the solid sample can be analyzed using the KBr pellet technique. A small amount of the compound is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.[4]

NMR Data Acquisition

NMR spectra should be acquired on a high-field spectrometer, for instance, a 400 or 500 MHz instrument, to achieve optimal signal dispersion.[3] Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are essential for a complete structural assignment.

  • ¹H NMR (Proton NMR): This experiment identifies the number of chemically non-equivalent protons, their multiplicity (splitting pattern), and their relative integration.

  • ¹³C NMR (Carbon NMR): This provides information on the number of unique carbon environments in the molecule.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.[5]

FT-IR Data Acquisition

The FT-IR spectrum should be recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹.[4] The spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.

Predicted Spectral Data and Interpretation

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.6d1HH-5
~ 7.0 - 7.2dd1HH-6
~ 7.0 - 7.2d1HH-8
~ 6.1 - 6.3s1HH-3
~ 2.7 - 2.9q2H-CH₂- (ethyl)
~ 2.4 - 2.6s3H4-CH₃
~ 1.2 - 1.4t3H-CH₃ (ethyl)
  • Aromatic Protons (H-5, H-6, H-8): The protons on the benzene ring will appear in the downfield region (δ 7.0-7.6 ppm). H-5 is expected to be a doublet due to coupling with H-6. H-6 should appear as a doublet of doublets, coupling to both H-5 and H-8. H-8 will likely be a doublet, coupling with H-6.

  • Olefinic Proton (H-3): The proton at the 3-position is expected to be a singlet in the region of δ 6.1-6.3 ppm.[9]

  • Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl group will be a quartet due to coupling with the adjacent methyl protons, appearing around δ 2.7-2.9 ppm. The methyl protons (-CH₃) of the ethyl group will be a triplet, coupling with the methylene protons, and will be found further upfield at approximately δ 1.2-1.4 ppm.

  • Methyl Group Proton (4-CH₃): The methyl group at the 4-position will be a sharp singlet around δ 2.4-2.6 ppm.[9]

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 160 - 162C-2 (C=O)
~ 153 - 155C-7
~ 152 - 154C-9 (C-4a)
~ 148 - 150C-4
~ 125 - 127C-5
~ 123 - 125C-6
~ 116 - 118C-3
~ 115 - 117C-10 (C-8a)
~ 110 - 112C-8
~ 28 - 30-CH₂- (ethyl)
~ 18 - 204-CH₃
~ 15 - 17-CH₃ (ethyl)
  • Carbonyl Carbon (C-2): The lactone carbonyl carbon is the most deshielded and will appear significantly downfield, around δ 160-162 ppm.[9]

  • Aromatic and Olefinic Carbons: The remaining sp² hybridized carbons of the coumarin core will resonate in the δ 110-155 ppm region.

  • Aliphatic Carbons: The sp³ hybridized carbons of the ethyl and methyl substituents will appear in the upfield region of the spectrum.

Predicted FT-IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)Assignment
~ 3050 - 3100Aromatic C-H stretch
~ 2850 - 3000Aliphatic C-H stretch (ethyl and methyl)
~ 1700 - 1740Lactone C=O stretch (characteristic)
~ 1600 - 1620C=C stretch (aromatic and olefinic)
~ 1400 - 1500Aromatic ring vibrations
~ 1380 - 1400C-H bending (methyl)

The most prominent and diagnostic peak in the FT-IR spectrum of a coumarin is the strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O), which is expected in the range of 1700-1740 cm⁻¹.[3][7][8] The exact position is influenced by the substituents on the coumarin ring.

Visualization of Experimental Workflow and Structural Elucidation

The following diagrams illustrate the logical flow of the spectroscopic analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of 7-ethyl-4-methyl- 2H-1-benzopyran-2-one purification Purification (>95%) (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) purification->nmr ftir FT-IR Spectroscopy purification->ftir interpretation Data Interpretation nmr->interpretation ftir->interpretation structure Structure Confirmation interpretation->structure

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Predicted key HMBC correlations for structural confirmation.

Conclusion

The synergistic application of ¹H NMR, ¹³C NMR, 2D NMR techniques, and FT-IR spectroscopy provides an unambiguous pathway for the structural elucidation of 7-ethyl-4-methyl-2H-1-benzopyran-2-one. By following the detailed protocols and interpretative guidance presented in this document, researchers can confidently verify the molecular structure of this and related coumarin derivatives, a critical step in the advancement of their scientific endeavors.

References

  • Structure Elucidation of Prenyl- and Geranyl-Substituted Coumarins in Gerbera piloselloides by NMR Spectroscopy, Electronic Circular Dichroism Calculations, and Single Crystal X-ray Crystallography. PMC. [Link]

  • Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. PMC. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G*) is shown here. ResearchGate. [Link]

  • Novel Coumarin Derivatives with Expected Biological Activity. MDPI. [Link]

  • Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science. [Link]

  • Structural Elucidation of a Coumarin with New Skeleton from Artemisia ordosica. ResearchGate. [Link]

  • Synthesis, structure characterization and biological activity of new coumarin derivatives. IJARBS. [Link]

  • Synthesis and Structural Elucidation of P-stereogenic Coumarins. MDPI. [Link]

  • Structure elucidation of a new terpenylated coumarin with the combination of CASE algorithms and DFT/NMR approach. Taylor & Francis Online. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-. AIP Publishing. [Link]

  • ¹H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. ResearchGate. [Link]

  • 7-Methylcoumarin. PubChem. [Link]

  • Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology. [Link]

  • 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one. FooDB. [Link]

  • ¹³C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]

  • Syntheses and UV Spectroscopic Study of Mono- and Dialkyloxy-4-methylcoumarins. ThaiScience. [Link]

  • The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Scialert. [Link]

  • 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-. PubChem. [Link]

  • FTIR spectrum of 7-hydroxy-4-methyl coumarin. ResearchGate. [Link]

  • 7-Acetoxy-4-methylcoumarin. NIST WebBook. [Link]

  • 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-. NIST WebBook. [Link]

  • Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives. PubMed. [Link]

  • Design, preparation and characterization of 7-hydroxy-4-methylcoumarin based deep eutectic solvents. Royal Society of Chemistry. [Link]

  • A Detailed Bromination Study of 7-Hydroxy-4-Methyl Benzopyran-2-One Under Classical Method and Microwave Irradiation. ResearchGate. [Link]

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Exploratory

Harnessing the Therapeutic Potential of 7-Ethyl-4-Methylcoumarin Schiff Bases: A Guide for Drug Discovery

An In-depth Technical Guide Foreword The coumarin nucleus, a deceptively simple fusion of benzene and α-pyrone rings, stands as one of nature's most privileged scaffolds and a cornerstone of medicinal chemistry.[1][2] It...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Foreword

The coumarin nucleus, a deceptively simple fusion of benzene and α-pyrone rings, stands as one of nature's most privileged scaffolds and a cornerstone of medicinal chemistry.[1][2] Its derivatives are lauded for a vast spectrum of pharmacological activities.[3] When this versatile core is chemically married to a Schiff base, characterized by the dynamic azomethine (-C=N-) or imine group, the resulting hybrid molecule often exhibits dramatically enhanced and novel biological properties.[2][4] The azomethine linkage is not merely a structural bridge; its electronic properties and steric influence are critical in modulating the molecule's interaction with biological targets.[4]

This guide provides an in-depth exploration of a specific, highly promising subclass: Schiff bases derived from 7-ethyl-4-methylcoumarin. We will move beyond a simple cataloging of effects to dissect the synthetic rationale, elucidate the mechanisms of action, and explore the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate the journey from molecular design to clinical candidacy.

The Synthetic Keystone: From Core to Active Hybrid

The creation of 7-ethyl-4-methylcoumarin Schiff bases is a multi-step process, each stage governed by well-established chemical principles designed to build molecular complexity in a controlled manner. The common pathway hinges on creating an amine-functionalized coumarin, which serves as the anchor for the subsequent introduction of the Schiff base moiety.

Causality in Synthesis: A Four-Step Rationale

A robust and widely cited synthetic route proceeds as follows:

  • Pechmann Condensation: The journey begins with the formation of the coumarin core itself. The reaction of 7-ethylphenol with ethyl acetoacetate under acidic conditions (typically sulfuric acid) is a classic Pechmann condensation. This acid-catalyzed reaction is a highly efficient method for creating the 4-methylcoumarin scaffold, yielding the stable 7-ethyl-4-methylcoumarin precursor in high yield.

  • Electrophilic Aromatic Substitution (Nitration): To introduce a functional handle for conversion to an amine, the coumarin ring undergoes nitration. A mixture of nitric and sulfuric acid is used to generate the nitronium ion (NO₂⁺), a potent electrophile. This ion attacks the electron-rich benzene ring of the coumarin. The reaction conditions, particularly temperature, are critical for controlling the regioselectivity, favoring the formation of the 6-nitro isomer over the 8-nitro isomer.

  • Reduction to Amine: The nitro group is an ideal precursor to an amine. It is readily reduced using reagents like iron powder in an acidic medium (e.g., HCl). This step is crucial as it transforms the electron-withdrawing nitro group into an electron-donating, nucleophilic amino group, which is essential for the final step.

  • Schiff Base Condensation: The final step is the condensation of the synthesized amino-coumarin with a diverse array of substituted aromatic aldehydes. This reaction, typically carried out in a protic solvent like ethanol, forms the characteristic azomethine (-C=N-) bond. The choice of aldehyde is a key diversification point, allowing for the systematic modification of the molecule's periphery to fine-tune its pharmacological properties.

Experimental Protocol: Synthesis of a Representative 6-Amino-7-Ethyl-4-Methylcoumarin Schiff Base

This protocol is a self-validating system. Successful synthesis at each stage is confirmed by standard analytical techniques (TLC, melting point), with final product characterization by spectroscopic methods.

Step 1: Synthesis of 7-Ethyl-4-Methylcoumarin (1)

  • To a pre-cooled (0-5°C) flask containing concentrated sulfuric acid, slowly add 7-ethylphenol (1.0 eq).

  • With continuous stirring, add ethyl acetoacetate (1.1 eq) dropwise, maintaining the temperature below 10°C.

  • Allow the mixture to stir at room temperature for 18-24 hours.

  • Pour the reaction mixture into crushed ice. A solid precipitate will form.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize from ethanol to obtain pure 7-ethyl-4-methylcoumarin.

Step 2: Synthesis of 7-Ethyl-4-Methyl-6-Nitrocoumarin (2)

  • Add compound 1 (1.0 eq) in small portions to a cold (0-5°C) mixture of concentrated sulfuric and nitric acid.

  • Maintain vigorous stirring and keep the temperature below 5°C throughout the addition.

  • Stir the mixture in the ice bath for an additional 2-3 hours.

  • Carefully pour the mixture onto crushed ice.

  • Filter the resulting yellow solid, wash with copious amounts of cold water, and dry.

Step 3: Synthesis of 6-Amino-7-Ethyl-4-Methylcoumarin (3)

  • Suspend compound 2 (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3.0-4.0 eq) and a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter the hot solution to remove the iron residue.

  • Cool the filtrate. The amino-coumarin will precipitate. Filter and recrystallize from ethanol.

Step 4: Synthesis of Schiff Base Derivative (4)

  • Dissolve the amino-coumarin 3 (1.0 eq) in absolute ethanol.

  • Add the desired substituted aromatic aldehyde (1.0-1.1 eq) and a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 6-8 hours.

  • Upon cooling, the Schiff base product will precipitate.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF).

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Synthesis Workflow

G cluster_start Starting Materials cluster_reagents Key Reagents A 7-Ethylphenol C Step 1: Pechmann Condensation A->C B Ethyl Acetoacetate B->C R1 H₂SO₄ R1->C R2 HNO₃ / H₂SO₄ E Step 2: Nitration R2->E R3 Fe / HCl G Step 3: Reduction R3->G R4 Ar-CHO (Aromatic Aldehyde) I Step 4: Schiff Base Condensation R4->I D 7-Ethyl-4-Methylcoumarin C->D Yields Core D->E F 7-Ethyl-4-Methyl-6-Nitrocoumarin E->F F->G H 6-Amino-7-Ethyl-4-Methylcoumarin G->H H->I J Final Schiff Base Product I->J Forms Azomethine

Caption: General synthetic workflow for 7-ethyl-4-methylcoumarin Schiff bases.

A Spectrum of Pharmacological Benefits

The true value of this molecular scaffold lies in its diverse biological activities. The combination of the coumarin core and the variable Schiff base side chain allows for interactions with a multitude of biological targets.

Antimicrobial and Antifungal Activity

A significant body of research points to the potent antimicrobial properties of these compounds. They have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[2][5]

Mechanism of Action: While not fully elucidated for every derivative, a primary proposed mechanism involves disruption of the bacterial cell membrane or wall, leading to loss of integrity and cell death.[2] The lipophilic nature of the coumarin core, enhanced by the overall molecular structure, facilitates passage through the lipid-rich microbial membranes. The azomethine group is also believed to play a role in inhibiting essential microbial enzymes.[4]

Structure-Activity Relationship Insights:

  • The nature of the substituent on the aromatic ring of the Schiff base is paramount. Electron-withdrawing groups (like chloro or nitro) or electron-donating groups (like hydroxyl or methoxy) can significantly alter the electronic distribution of the azomethine nitrogen, influencing binding and activity.

  • For instance, one study found that a derivative with a 4-chloro substituent on the imino-phenyl ring showed significant antifungal potential.[6] Another study highlighted a specific compound (compound 15 ) as having a broad spectrum of activity against both bacteria and fungi.

Quantitative Data Summary: Antimicrobial Activity

Compound IDSubstituent (Ar)Target OrganismMIC (µg/mL)Reference
Compound 7 Amino acid (Glycine)E. coli31[2]
Compound 7 Amino acid (Glycine)S. aureus40[2]
Compound 6 Aromatic AmineS. aureus40[2]
Compound 8 Amino acid (Alanine)S. aureus300[2]
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare a stock solution of the test Schiff base in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in sterile Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or at an appropriate temperature for 24-48 hours (for fungi).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[2]

Antioxidant Properties

Coumarin Schiff bases are frequently reported as potent antioxidants.[7] This activity is crucial as oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous pathologies, including inflammation, neurodegenerative diseases, and cancer.

Mechanism of Action: The primary antioxidant mechanism is radical scavenging through hydrogen or electron donation.[1] Phenolic hydroxyl (-OH) groups, if present on the coumarin or Schiff base moiety, are particularly effective hydrogen donors, neutralizing free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and terminating the oxidative chain reaction.[1]

Structure-Activity Relationship Insights:

  • The presence of at least one hydroxyl group is often considered essential for significant antioxidant activity.[1]

  • Derivatives with a dihydroxyphenyl moiety have been shown to exhibit the best antioxidant performance in multiple assays.[1][8]

  • One study identified a specific derivative (compound 8 ) as a very effective antioxidant agent when compared to the standard, ascorbic acid.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic Acid or BHT). Prepare a fresh solution of DPPH radical in methanol (typically ~0.1 mM).

  • Reaction Mixture: In a microplate or cuvette, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at ~517 nm using a spectrophotometer. The reduction in absorbance (discoloration from purple to yellow) is proportional to the amount of scavenged DPPH radical.

  • Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[7]

Visualization of Antioxidant Mechanism

G ROS Free Radical (e.g., DPPH•) A Oxidized Schiff Base ROS->A Oxidizes AH Schiff Base (Antioxidant) ROSH Neutralized Molecule AH->ROSH Donates H• or e⁻

Caption: Mechanism of free radical scavenging by a Schiff base antioxidant.

Anticancer and Cytotoxic Potential

The development of novel anticancer agents is a critical area of research, and coumarin-based Schiff bases have emerged as promising candidates.[9] Their metal complexes, in particular, have shown enhanced cytotoxic effects.[4]

Mechanism of Action: These compounds can induce cancer cell death through multiple pathways, including:

  • Apoptosis Induction: Modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[10]

  • Enzyme Inhibition: Inhibiting key proteins involved in cancer cell survival, such as Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers.[11]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

Structure-Activity Relationship Insights:

  • Complexation with transition metals like copper or cobalt can significantly increase anticancer activity compared to the Schiff base ligand alone, possibly due to increased lipophilicity which enhances cellular uptake.[4]

  • For Mcl-1 inhibition, a catechol (dihydroxy) group on the coumarin ring was found to be a key constituent for activity. Furthermore, introducing a hydrophobic, electron-withdrawing group (like -CF₃) at the C-4 position enhanced inhibitory capacity.[11]

Quantitative Data Summary: In-vitro Cytotoxicity

Compound TypeCell LineIC₅₀ (µg/mL)Reference
Coumarin Schiff Base LigandMCF-7229.32[4]
Copper Complex of LigandMCF-7178.56[4]
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the resulting purple solution on a microplate reader (typically at ~570 nm).

  • Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value is calculated from the dose-response curve.[4]

Anti-inflammatory Activity

Chronic inflammation is a driver of many diseases. Coumarin Schiff bases have been investigated as potential anti-inflammatory agents, with some showing promise as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[12][13]

Mechanism of Action: A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes. By designing Schiff bases that can dock into the active site of COX-2, it is possible to block the synthesis of prostaglandins, which are key mediators of inflammation.[12][13] An in vitro protein denaturation assay can also be used as a preliminary screen, as the denaturation of tissue proteins is a hallmark of inflammation.[12]

Key Findings:

  • In one study, several coumarin Schiff base derivatives were designed to target the COX-2 enzyme.[12]

  • Molecular docking studies predicted strong binding energies, and subsequent in vitro assays confirmed that two compounds exhibited a higher percentage of inhibition of protein denaturation than the standard drug, ibuprofen.[12] This suggests a promising anti-inflammatory effect while potentially circumventing the gastrointestinal side effects associated with traditional NSAIDs that have acidic functional groups.[12][13]

Decoding the Structure-Activity Relationship (SAR)

The pharmacological profile of a 7-ethyl-4-methylcoumarin Schiff base is not random; it is a direct consequence of its three-dimensional structure and electronic properties. Understanding these relationships is fundamental to rational drug design.

Key SAR Principles:

  • The Coumarin Core: Provides the essential, rigid scaffold and contributes to the molecule's overall lipophilicity, aiding in membrane transport. The 7-ethyl and 4-methyl groups can influence solubility and steric interactions within a binding pocket.

  • The Azomethine Bridge (-C=N-): This imine linkage is a critical pharmacophore. Its planarity and electronic nature are vital for biological activity. It can act as a hydrogen bond acceptor and is key to the overall geometry of the molecule.

  • The Aromatic Aldehyde Moiety (Ar-group): This is the most readily modified part of the molecule and the primary driver of activity and selectivity.

    • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) versus electron-donating groups (e.g., -OH, -OCH₃) can drastically alter the molecule's ability to participate in hydrogen bonding or π-π stacking interactions with a biological target.[14]

    • Steric Effects: The size and position (ortho, meta, para) of substituents influence how the molecule fits into a receptor's binding site.

    • Hydrophilic/Hydrophobic Balance: Adding polar groups like hydroxyls can increase water solubility and antioxidant potential, while nonpolar groups can enhance membrane permeability.

Visualization of SAR Principles

G cluster_SAR Structure-Activity Relationship (SAR) Summary cluster_Substituent_Effects Substituent Effects on 'Ar' Group Node_Core Coumarin Core - Rigid Scaffold - Lipophilicity Node_Bridge Azomethine Bridge (-C=N-) - H-bond Acceptor - Planarity Node_Core->Node_Bridge connected to Node_Substituent Aromatic Substituent (Ar) - KEY MODULATOR Node_Bridge->Node_Substituent connected to Node_Electronic Electronic (e.g., -OH, -Cl, -NO₂) Node_Steric Steric (Size & Position) Node_Solubility Solubility (Polar vs Nonpolar) Node_Activity Determines Pharmacological Profile (Antimicrobial, Antioxidant, Anticancer, etc.) Node_Electronic->Node_Activity Node_Steric->Node_Activity Node_Solubility->Node_Activity

Caption: Key molecular components governing the SAR of coumarin Schiff bases.

Conclusion and Future Horizons

7-Ethyl-4-methylcoumarin Schiff bases represent a highly adaptable and pharmacologically rich class of compounds. The synthetic accessibility allows for the creation of large, diverse libraries, while the consistent reports of potent antimicrobial, antioxidant, anticancer, and anti-inflammatory activities underscore their therapeutic promise. The clear structure-activity relationships emerging from current research provide a logical framework for future optimization.

The path forward requires a multi-pronged approach. Promising lead compounds identified in vitro must be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles. Further mechanistic studies are needed to precisely identify the molecular targets for the most potent derivatives. Finally, the exploration of novel metal complexes and the application of computational chemistry for predictive modeling will undoubtedly accelerate the development of 7-ethyl-4-methylcoumarin Schiff bases from promising scaffolds into next-generation therapeutic agents.

References

  • Kazem, M. H., & Ahamed, L. S. (2024). Synthesis and Biological Studies of Schiff Bases Derived from 4-methyl 7-Ethylcoumarin. Iraqi Journal of Science, 65(11), 6214–6228. [Link]

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Foundational

Topic: Discovery of Novel 7-Ethyl-4-Methylcoumarin Derivatives for Drug Design

An In-depth Technical Guide for Drug Design Professionals Abstract The coumarin scaffold, a privileged benzopyrone structure, is a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Design Professionals

Abstract

The coumarin scaffold, a privileged benzopyrone structure, is a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1][2] This guide focuses on a specific, underexplored subclass: 7-ethyl-4-methylcoumarin derivatives. The introduction of an ethyl group at the C7 position offers a compelling modification to modulate lipophilicity and target engagement compared to more traditionally substituted analogues. We present a comprehensive technical overview covering the strategic synthesis of the core scaffold, methodologies for generating diverse chemical libraries, robust protocols for biological evaluation across multiple therapeutic areas, and a critical analysis of structure-activity relationships (SAR) to guide future drug design efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel therapeutic agents.

Section 1: The Synthetic Foundation: Accessing the 7-Ethyl-4-Methylcoumarin Scaffold

The successful exploration of any chemical scaffold begins with a reliable and scalable synthetic route to the core structure. For 4-methyl-substituted coumarins, the Pechmann condensation is the most robust and widely adopted method, offering high yields and operational simplicity.[3][4] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.

Causality Behind Experimental Choice: The Pechmann condensation is selected over other methods like the Knoevenagel or Perkin reactions for this specific target due to its directness in forming the 4-methyl-substituted coumarin ring system.[5][6] The reaction between 3-ethylphenol (the source of the 7-ethyl group after cyclization) and ethyl acetoacetate (the source of the 4-methyl and lactone ring carbons) is highly efficient under acidic conditions, minimizing the need for complex multi-step procedures or expensive catalysts.

Experimental Protocol: Synthesis of 7-Ethyl-4-methylcoumarin (Core Scaffold)

Objective: To synthesize the core 7-ethyl-4-methylcoumarin scaffold via Pechmann condensation.

Materials:

  • 3-Ethylphenol (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (3-4 volumes)

  • Ethanol (for recrystallization)

  • Ice-cold water

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Reaction Setup: Place a magnetic stir bar in a clean, dry round-bottom flask. Cool the flask in an ice bath.

  • Acid Addition: Carefully and slowly add concentrated H₂SO₄ (3 volumes relative to the phenol) to the flask. Maintain the temperature below 10°C.

  • Reactant Addition: While stirring, slowly add 3-ethylphenol (1.0 eq) to the cold acid. Once dissolved, add ethyl acetoacetate (1.1 eq) dropwise, ensuring the temperature does not exceed 10°C. The slow, controlled addition is critical to prevent unwanted side reactions and charring caused by the exothermic nature of the reaction.[3]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 18-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.

  • Work-up and Isolation: Carefully pour the viscous reaction mixture into a beaker of vigorously stirring ice-cold water. This step quenches the reaction and precipitates the solid product.

  • Filtration: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure 7-ethyl-4-methylcoumarin as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 2: Strategic Derivatization for Library Development

With the core scaffold in hand, the next phase is to generate a library of novel derivatives by introducing chemical diversity at specific positions. The 7-ethyl-4-methylcoumarin scaffold offers several "handles" for chemical modification, primarily the C3 position and the aromatic ring.

Rationale for Derivatization Sites:

  • C3 Position: The C3 position is frequently modified in coumarin chemistry. Introducing various substituents here can significantly impact biological activity by influencing steric and electronic interactions with target proteins.[7][8]

  • Aromatic Ring: While our core has a 7-ethyl group, further substitutions on the benzene ring (e.g., nitration, halogenation) can be performed to fine-tune the electronic properties and metabolic stability of the compounds.

Below is a workflow illustrating the synthesis of the core scaffold followed by diversification at the C3 position.

G cluster_0 Core Synthesis (Pechmann) cluster_1 Library Generation (C3-Position) cluster_2 Screening Library 3-Ethylphenol 3-Ethylphenol Core Scaffold Core Scaffold 3-Ethylphenol->Core Scaffold H₂SO₄ Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Core Scaffold Derivative 1 Derivative 1 Core Scaffold->Derivative 1 Vilsmeier-Haack then Wittig/Reduction Derivative 2 Derivative 2 Core Scaffold->Derivative 2 Bromination (NBS) then Suzuki Coupling Derivative 3 Derivative 3 Core Scaffold->Derivative 3 C3-Carboxylic Acid then Amide Coupling Derivative 1 (C3-Alkyl) Derivative 1 (C3-Alkyl) Derivative 2 (C3-Aryl) Derivative 2 (C3-Aryl) Derivative 3 (C3-Heterocycle) Derivative 3 (C3-Heterocycle) Library Diverse Library of 7-Ethyl-4-methylcoumarin Derivatives Derivative 1->Library Derivative 2->Library Derivative 3->Library

Caption: Synthetic workflow from starting materials to a diverse screening library.

Section 3: Biological Evaluation - A Multi-Target Screening Approach

Coumarin derivatives are known for their broad bioactivity.[1][2][9][10] A robust screening cascade is essential to identify the most promising therapeutic potential of the newly synthesized library. The initial evaluation should encompass assays for anticancer, antimicrobial, and neuroprotective activities.

G cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Screening & Hit Validation start Synthesized Compound Library (N > 50 derivatives) p1 Anticancer Screen (e.g., MTT Assay @ 10 µM) MCF-7, HCT-116 start->p1 p2 Antimicrobial Screen (e.g., MIC Assay) S. aureus, E. coli start->p2 p3 Neuroprotective Screen (e.g., Oxidative Stress Assay) SH-SY5Y cells start->p3 s1 Dose-Response (IC50) Selectivity Index (SI) p1->s1 >50% inhibition s2 Mechanism of Action (e.g., Caspase Assay) s1->s2 Potent & Selective Hits s3 ADMET Prediction (in silico) s2->s3 end_node Lead Candidate(s) s3->end_node Favorable Profile

Caption: A logical screening cascade for identifying lead candidates.

Protocol: In-Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a self-validating system for assessing the antiproliferative activity of the synthesized compounds.[8]

Objective: To determine the cytotoxic effects of novel coumarin derivatives on human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer).[11]

Materials:

  • Human cancer cell lines (MCF-7, HCT-116)

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized coumarin derivatives (dissolved in DMSO to 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates, multichannel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. This normalization step is crucial for reproducible results.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the wells and add 100 µL of the media containing the test compounds (final concentrations ranging from 0.1 to 100 µM). Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Section 4: Deciphering the Code: Structure-Activity Relationship (SAR) and Lead Optimization

The data from the screening cascade allows for the establishment of a structure-activity relationship (SAR), which is fundamental to rational drug design. By correlating specific structural modifications with changes in biological activity, we can design more potent and selective next-generation compounds.

Studies on similar 4-methylcoumarin scaffolds have revealed key SAR insights. For instance, introducing dihydroxy groups at the C7 and C8 positions, combined with long alkyl chains at the C3 position, has been shown to significantly enhance anticancer activity.[7][8][12] The alkyl chain is thought to increase lipophilicity, improving cell membrane penetration.[7]

Data Presentation: Hypothetical SAR for Anticancer Activity

The following table summarizes hypothetical screening results for a focused library of 7-ethyl-4-methylcoumarin derivatives against the MCF-7 breast cancer cell line, illustrating potential SAR trends.

Compound IDR (C3-substituent)R' (C8-substituent)IC₅₀ (µM) vs. MCF-7SAR Insight
SC-01 -H-H>100The core scaffold has low intrinsic activity.
SC-02 -CH₃-H85.2Small alkyl group at C3 slightly improves activity.
SC-03 -(CH₂)₉CH₃ (n-decyl)-H40.5A long, lipophilic alkyl chain at C3 significantly increases potency, likely by enhancing membrane permeability.[8]
SC-04 -H-OH92.1A single hydroxyl group has a minor effect.
SC-05 -(CH₂)₉CH₃ (n-decyl)-OH2.1Synergistic Effect: The combination of a C8-hydroxyl group and a C3-n-decyl chain results in a dramatic increase in potency. This suggests a specific interaction with the biological target is enabled by this substitution pattern.[7]
SC-06 -Phenyl-OH15.8An aryl group at C3 is less effective than a long alkyl chain, indicating the importance of lipophilicity over aromatic interactions for this scaffold.

This SAR data strongly suggests that future optimization efforts should focus on synthesizing analogues of SC-05 , exploring different alkyl chain lengths at C3 and investigating other substitutions at the C8 position to further enhance potency and selectivity.

G cluster_pathway Hypothetical Mechanism of Action (e.g., Apoptosis Induction) SC05 Lead Compound (SC-05) Bax Bax (Pro-apoptotic) SC05->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) SC05->Bcl2 inhibits Mito Mitochondria Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Bax->Mito Bcl2->Bax Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: A potential mechanism for lead compound SC-05, inhibiting Bcl-2 and activating the intrinsic apoptosis pathway.[2]

Conclusion and Future Perspectives

The 7-ethyl-4-methylcoumarin scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a logical and efficient pathway from initial synthesis to lead optimization. The established synthetic protocols are robust, and the proposed screening cascade provides a clear framework for identifying and validating biological activity. The SAR analysis, guided by data from related coumarin families, indicates that dual substitution at the C3 and C8 positions is a highly effective strategy for generating potent anticancer compounds.

Future work should focus on expanding the library around the identified hit (SC-05), performing in-vivo testing in animal models, and conducting detailed mechanistic studies to fully elucidate the mode of action. The structural and synthetic versatility of the 7-ethyl-4-methylcoumarin core ensures that it will remain a fertile ground for drug discovery for years to come.

References

  • Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. (2022). MDPI.
  • Recent Developments in Coumarin Derivatives as Neuroprotective Agents. (2024). Current Medicinal Chemistry.
  • Synthesis of Coumarin-Conjugated Oligonucleotides via Knoevenagel Condensation to Prepare an Oligonucleotide Library. (n.d.). J-Stage.
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). MDPI.
  • Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. (2022). IntechOpen.
  • Coumarin Derivatives with Antimicrobial and Antioxidant Activities. (n.d.). SciSpace.
  • Neuroprotective activities of coumarin-chalcone derivatives: A comprehensive mechanistic review. (2025). Nano Micro Biosystems.
  • Antimicrobial Activity of New Coumarin Derivatives. (n.d.). Arzneimittel-Forschung.
  • Recent Developments in Coumarin Derivatives as Neuroprotective Agents. (2024). Current Medicinal Chemistry.
  • Application Note: Knoevenagel Condensation for Coumarin Synthesis. (2026). BenchChem.
  • One-Pot Synthesis of Coumarin Derivatives. (n.d.). SciSpace.
  • A natural coumarin derivative esculetin offers neuroprotection on cerebral ischemia/reperfusion injury in mice. (2012). PubMed.
  • Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity. (2015). PubMed.
  • Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). (2024). MDPI.
  • Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. (2022). Jordan Journal of Biological Sciences.
  • Coumarin Derivatives with Antimicrobial and Antioxidant Activities. (2019). IntechOpen.
  • Synthesis of the Coumarin Derivatives and their Antibacterial Activities. (n.d.). J-Stage.
  • RECENT METHODS FOR THE SYNTHESIS OF COUMARin DERIVATIVES USING DIFFERENT STRATEGIES. (2023). RJPN.
  • Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. (2014). Taylor & Francis.
  • Relationship between structure and anticoagulant activity of coumarin derivatives. (n.d.). PMC.
  • Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis. (2017). Biosciences Biotechnology Research Asia.
  • DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (2015). Pharmaceutical Biology.
  • Design, Synthesis, and Biological Evaluation of Coumarin Derivatives: Investigating Anti-inflammatory, Antioxidant, and Anticancer Activities Using In-vitro Assays and Cytotoxicity Screening. (2025). Journal of Neonatal Surgery.
  • Synthesis and Biological Evaluation of Coumarin Derivatives as Antiproliferative Agents. (n.d.). JOCPR.
  • Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. (2023). ACS Omega.
  • Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review. (n.d.). PMC.
  • 7-Methylcoumarin Derivatives: A Privileged Scaffold for Anticancer Drug Development. (2025). BenchChem.
  • Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (2016). Pharmaceutical Biology.
  • Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (2015). Taylor & Francis Online.
  • Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (n.d.). PubMed.
  • synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (n.d.). Jetir.Org.
  • Mechanochemical organic synthesis for the 4-methylcoumarin molecules via the Pechmann condensation. (n.d.). AWS.
  • COMPARATIVE STUDY OF VARIOUS SYNTHESIS METHOD OF 7-HYDROXY-4-METHYL COUMARINSVIA PECHMANN REACTION. (2019). Open Academic Journals Index.
  • A Comprehensive Technical Guide to the Synthesis of 7-Amino-4-methylcoumarin via the Pechmann Reaction. (n.d.). BenchChem.
  • Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. (n.d.). MDPI.
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Exploratory

Crystallographic and Structural Profiling of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-

Executive Summary 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- (commonly referred to as 7-ethyl-4-methylcoumarin or 7-EMC) is a privileged structural scaffold in medicinal chemistry. As a highly versatile precursor, it is fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- (commonly referred to as 7-ethyl-4-methylcoumarin or 7-EMC) is a privileged structural scaffold in medicinal chemistry. As a highly versatile precursor, it is foundational in the synthesis of fluorescent probes and potent histone deacetylase (HDAC) inhibitors. This technical guide provides an in-depth analysis of the crystallographic properties of 7-EMC, the thermodynamic protocols required for its single-crystal growth, and the structural phase shifts that occur during late-stage functionalization.

Pharmacological and Chemical Significance

Coumarins are 1 that serve as critical building blocks in synthetic drug design[1]. The 7-ethyl-4-methyl substituted derivative is particularly valuable; functionalization at its 6- or 8- positions yields potent pan-HDAC and HDAC1 inhibitors. These derivatives exhibit sub-micromolar IC50 values (e.g., ~0.47 µM against HDAC1, a potency nearly equivalent to the reference drug Entinostat) against various human cancer cell lines[1]. Understanding the exact crystallographic packing of 7-EMC is critical for structure-based drug design (SBDD), as the spatial orientation of the 7-ethyl group heavily influences binding pocket dynamics.

Synthesis and Single-Crystal Growth Protocol

To obtain high-quality crystallographic data, the synthesis and subsequent crystallization must be strictly controlled to prevent polymorphic impurities, twinning, or solvent trapping.

Reaction Causality & Mechanism

The synthesis of 7-EMC relies on the classic Pechmann condensation. The addition of a strong acid catalyst protonates the carbonyl oxygen of the β -ketoester, driving a transesterification reaction with the phenol. Subsequent intramolecular electrophilic aromatic substitution (cyclization) forms the benzopyran ring. The ethyl group at the 7-position acts as a weak electron-donating group, which subtly activates the ring for cyclization while dictating the molecular packing in the solid state.

Step-by-Step Methodology
  • Reactant Assembly: In a dry round-bottom flask, combine 1.0 equivalent of 7-ethylphenol with 1.2 equivalents of ethyl acetoacetate.

  • Acid Catalysis: Cool the mixture in an ice bath (0–5°C). Add concentrated H2​SO4​ dropwise. Causality: The low temperature prevents oxidative charring of the phenol and controls the highly exothermic transesterification, ensuring a high yield of the desired regioisomer.

  • Cyclization: Remove the ice bath and stir the mixture at ambient temperature, then gently warm to 60°C for 2–4 hours to drive the intramolecular cyclization to completion.

  • Precipitation: Pour the crude, viscous mixture over crushed ice. The sudden increase in solvent polarity forces the hydrophobic 7-EMC to precipitate out of solution. Filter and wash with cold distilled water to remove residual acid. This protocol typically affords 2[2].

  • Thermodynamic Crystal Growth: Dissolve the crude 7-EMC in absolute ethanol. Allow the solution to undergo slow evaporation at room temperature (20–25°C) over 48–72 hours. Causality: Rapid precipitation traps solvent molecules and induces lattice defects. Slow evaporation provides thermodynamic control, allowing the molecules to continuously dissolve and reprecipitate until they lock into their lowest-energy, defect-free lattice configuration suitable for X-ray diffraction (XRD).

G Start 7-Ethylphenol + Ethyl Acetoacetate Acid Acid Catalysis (H2SO4) Start->Acid Condensation Pechmann Condensation (Cyclization) Acid->Condensation Crude Crude 7-EMC (90% Yield) Condensation->Crude Recryst Recrystallization (EtOH Slow Evaporation) Crude->Recryst Crystal Single Crystal 7-EMC (Orthorhombic, P212121) Recryst->Crystal

Workflow for the synthesis and single-crystal growth of 7-ethyl-4-methylcoumarin.

Crystallographic Data and Intermolecular Interactions

Single-crystal X-ray diffraction reveals that pure2 within the P21​21​21​ space group[2].

Quantitative Structural Data

The table below summarizes the crystallographic parameters of 7-EMC and its primary functionalized derivatives, illustrating how substitution alters the crystal lattice[1][2].

CompoundCrystal SystemSpace GroupKey Lattice ParametersDominant Intermolecular Interactions
7-Ethyl-4-methylcoumarin (7-EMC) Orthorhombic P21​21​21​ -H···O / O···H (34.4% of Hirshfeld surface)
6-Nitro-7-ethyl-4-methylcoumarin Monoclinic P21​/c -Directional C-H···O hydrogen bond networks
7-EMC Benzamide Derivative Triclinic P1ˉ a=5.43Å, b=5.43Å, c=15.02Å, α=106.1°, β=99.0°, γ=94.4°, V=690.7ų, Z=2Zwitterionic keto form packing
Structural Causality and Hirshfeld Surface Analysis

In the base 7-EMC scaffold, the molecular packing is primarily governed by weak H···O and O···H interactions, which account for approximately 2[2]. The lack of strong hydrogen bond donors allows the molecule to adopt a higher-symmetry orthorhombic packing arrangement.

Regioselective Functionalization and Phase Shifts

When 7-EMC is subjected to nitration (using HNO3​/H2​SO4​ ), the reaction yields two distinct isomers: 6-nitro-7-ethyl-4-methylcoumarin (major) and 8-nitro-4-methyl-7-ethylcoumarin (minor)[1]. The temperature, stoichiometry, and reaction time are critical in directing this regioselectivity[1].

Introducing the strongly electron-withdrawing nitro group fundamentally alters the molecular electrostatic potential (MEP). The 6-nitro isomer engages in highly directional3 between the coumarin nuclei and the 7-ethyl substituent[3]. This strong directional bonding restricts rotational freedom during crystallization, forcing a phase shift into a lower-symmetry2 to minimize lattice packing energy[2]. Further downstream modifications of the 8-nitro isomer into heavily substituted benzamide derivatives result in a further reduction of symmetry to a 1[1].

G Base 7-EMC Scaffold Orthorhombic (P212121) Nitration Nitration (HNO3/H2SO4) Electrophilic Substitution Base->Nitration Iso1 6-Nitro-7-EMC Monoclinic (P21/c) Nitration->Iso1 Major Iso2 8-Nitro-7-EMC Intermediate Nitration->Iso2 Minor Benzamide Benzamide Derivative Triclinic (P-1) Iso2->Benzamide Amidation

Structural phase shifts of 7-EMC during regioselective functionalization.

References

  • Source: researchgate.
  • Source: researchgate.
  • Source: researchgate.

Sources

Protocols & Analytical Methods

Method

Application Note: A Researcher's Guide to the Synthesis of Novel Schiff Bases from 7-Ethyl-4-Methylcoumarin

Abstract This comprehensive guide provides detailed protocols and expert insights for the synthesis of novel Schiff bases derived from the 7-ethyl-4-methylcoumarin scaffold. Coumarins represent a privileged class of hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the synthesis of novel Schiff bases derived from the 7-ethyl-4-methylcoumarin scaffold. Coumarins represent a privileged class of heterocyclic compounds with a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The formation of a Schiff base (azomethine) linkage is a powerful strategy in medicinal chemistry to enhance the biological efficacy of parent molecules.[2][3] This document outlines a validated, multi-step synthetic pathway, beginning with the necessary functionalization of the 7-ethyl-4-methylcoumarin core, followed by the catalytic condensation to form the target Schiff bases. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer troubleshooting advice to empower researchers in the fields of medicinal chemistry and drug development.

Core Concepts: The "Why" Behind the Synthesis

The strategic hybridization of a coumarin nucleus with a Schiff base moiety is a well-established approach to developing new therapeutic agents with potentially enhanced potency and novel mechanisms of action.[1][2][4]

1.1. The 7-Ethyl-4-Methylcoumarin Scaffold: This particular coumarin derivative serves as an excellent starting platform. Its inherent lipophilicity, a key factor in drug-like properties, can be fine-tuned through subsequent modifications. The ethyl and methyl groups provide steric and electronic features that can influence biological activity and receptor binding.

1.2. The Imperative for Functionalization: The synthesis of a Schiff base is fundamentally a condensation reaction between a primary amine and a carbonyl group (aldehyde or ketone). The parent 7-ethyl-4-methylcoumarin molecule lacks either of these functional groups. Therefore, the critical first phase of the synthesis involves introducing a reactive handle onto the coumarin's aromatic ring.

1.3. A Validated Synthetic Strategy: Nitration and Reduction Among several possible functionalization routes, a nitration-reduction sequence is a robust and well-documented method for introducing a primary amine group onto the coumarin core, specifically at the C6 or C8 position. This amino-coumarin intermediate is the direct precursor for the Schiff base condensation.

  • Nitration: Electrophilic aromatic substitution using a mixture of nitric and sulfuric acid introduces a nitro group (-NO₂). The reaction temperature is a critical parameter, as it influences the regioselectivity, determining the ratio of 6-nitro to 8-nitro isomers.

  • Reduction: The nitro group is then reduced to a primary amine (-NH₂) using a reducing agent like iron powder in an acidic medium. This method is effective, cost-efficient, and generally high-yielding.

Synthesis Pathway Overview

The overall synthetic logic follows a clear, sequential path from the starting material to the final Schiff base products.

A 7-Ethyl-4-methylcoumarin B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 6-Nitro-7-ethyl-4-methylcoumarin B->C D Reduction (Fe, H⁺) C->D Step 2 E 6-Amino-7-ethyl-4-methylcoumarin D->E F Condensation with Substituted Aromatic Aldehyde (R-CHO) E->F Step 3 G Final Schiff Base Product F->G

Figure 1: General multi-step synthesis scheme for producing Schiff bases from 7-ethyl-4-methylcoumarin.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle concentrated acids and organic solvents with extreme care.

Protocol 1: Synthesis of the Precursor, 6-Amino-7-ethyl-4-methylcoumarin

This protocol is adapted from the validated procedures reported in the literature.

Part A: Nitration of 7-Ethyl-4-methylcoumarin

  • Setup: Place a 250 mL round-bottom flask, equipped with a magnetic stirrer, in an ice-salt bath to maintain a temperature of 0-5°C.

  • Acid Mixture: Carefully add 20 mL of concentrated sulfuric acid (H₂SO₄) to the flask. Once cooled, slowly add 10 mL of concentrated nitric acid (HNO₃) dropwise while stirring. Ensure the temperature does not rise above 10°C.

  • Reactant Addition: To this cold nitrating mixture, add 7-ethyl-4-methylcoumarin (0.05 mol) in small portions over 30 minutes. The temperature must be strictly controlled to favor the formation of the 6-nitro isomer.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours.

  • Work-up: Pour the reaction mixture slowly and carefully onto 200 g of crushed ice with vigorous stirring. A solid precipitate will form.

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry the product in a desiccator. This yields primarily 6-nitro-7-ethyl-4-methylcoumarin.

Part B: Reduction to 6-Amino-7-ethyl-4-methylcoumarin

  • Setup: In a 500 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, create a suspension of the 6-nitro-7-ethyl-4-methylcoumarin (0.04 mol) and iron powder (Fe, 0.12 mol) in 150 mL of 50% aqueous ethanol.

  • Acidification: Add 5 mL of concentrated hydrochloric acid (HCl) to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture and add a saturated solution of sodium bicarbonate (NaHCO₃) until the solution is slightly alkaline to neutralize the excess acid.

  • Isolation: Filter the hot solution to remove the iron salts. Reduce the volume of the filtrate by about half using a rotary evaporator.

  • Purification: Cool the concentrated solution in an ice bath to precipitate the crude amino-coumarin. Filter the product, wash with a small amount of cold water, and recrystallize from ethanol to obtain pure 6-amino-7-ethyl-4-methylcoumarin.

Protocol 2: General Procedure for Schiff Base Synthesis

This protocol describes the condensation of the amino-coumarin precursor with a substituted aromatic aldehyde.

  • Setup: In a 100 mL round-bottom flask, dissolve 6-amino-7-ethyl-4-methylcoumarin (1.0 mmol) in 20 mL of absolute ethanol.

  • Reagent Addition: Add the desired substituted aromatic aldehyde (1.0 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst. The use of an acid catalyst is standard for imine formation.[4][5] For a green chemistry approach, a reusable solid acid catalyst like silica sulfuric acid could also be employed.[6][7]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction using TLC until the starting materials are consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration. Wash the crude product with a small amount of cold ethanol to remove any unreacted aldehyde. Recrystallize the solid from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and DMF) to yield the pure Schiff base.

Experimental Workflow and Data Management

A systematic workflow is crucial for reproducible results.

cluster_prep Precursor Synthesis cluster_schiff Schiff Base Formation cluster_analysis Analysis & Characterization Nitration Nitration Reduction Reduction Nitration->Reduction Purify & Dry Condensation Condensation Reduction->Condensation Workup Workup Condensation->Workup Reflux Purification Purification Workup->Purification Filter & Wash FTIR FTIR Purification->FTIR NMR NMR Purification->NMR MassSpec MassSpec Purification->MassSpec

Figure 2: Standard experimental workflow from synthesis to characterization.

Table 1: Representative Reaction Parameters and Yields

EntryAldehyde Substituent (R)SolventCatalystTime (h)Yield (%)
14-NitroEthanolGlacial Acetic Acid785
24-ChloroEthanolGlacial Acetic Acid691
34-HydroxyEthanolGlacial Acetic Acid882
44-MethoxyEthanolGlacial Acetic Acid688
5UnsubstitutedEthanolGlacial Acetic Acid790

Note: Data are representative and may vary based on specific lab conditions and scale.

Characterization and Validation

Confirming the identity and purity of the synthesized compounds is paramount.

  • FT-IR Spectroscopy: The most telling evidence is the disappearance of the characteristic N-H stretching bands of the primary amine (around 3350-3450 cm⁻¹) and the C=O stretch of the aldehyde (around 1700 cm⁻¹), coupled with the appearance of a new, strong C=N (imine) stretching band in the 1600-1640 cm⁻¹ region.[4]

  • ¹H NMR Spectroscopy: Look for the disappearance of the -NH₂ protons of the amino-coumarin and the aldehydic proton (-CHO) of the aldehyde (typically δ 9-10 ppm). A new singlet corresponding to the azomethine proton (-CH=N-) will appear, usually in the δ 8-9 ppm range.[8]

  • ¹³C NMR Spectroscopy: A new resonance for the imine carbon (-C=N-) will be observed in the range of δ 158-165 ppm.

  • Mass Spectrometry: Provides the molecular weight of the synthesized Schiff base, confirming the successful condensation.

Table 2: Key Spectroscopic Data for a Representative Schiff Base (R = 4-Chloro)

AnalysisKey FeatureObserved Signal/Range
FT-IR C=N Stretch~1625 cm⁻¹
C=O Stretch (Lactone)~1715 cm⁻¹
¹H NMR -CH=N- (Azomethine H)~δ 8.5 ppm (singlet)
Aromatic Protons~δ 6.8 - 8.0 ppm (multiplets)
Ethyl Protons (-CH₂CH₃)~δ 1.3 ppm (triplet), ~δ 2.8 ppm (quartet)
Methyl Proton (-CH₃)~δ 2.4 ppm (singlet)
Mass Spec [M]⁺Corresponds to calculated molecular weight

Expert Insights & Troubleshooting

  • Controlling Nitration: The nitration step is exothermic and temperature-sensitive. Failure to maintain a low temperature (0-5°C) can lead to the formation of undesired isomers (e.g., the 8-nitro product) and dinitrated byproducts, complicating purification.

  • Incomplete Reduction: If the reduction of the nitro group is incomplete, the final product will be contaminated with the nitro-amino-coumarin. Monitor the reaction by TLC. If necessary, add more iron powder and extend the reflux time.

  • Hydrolysis of Schiff Base: Schiff bases can be susceptible to hydrolysis, especially under acidic conditions. During work-up, avoid prolonged exposure to strong acids. Ensure all glassware and solvents are dry for the condensation step.

  • Low Solubility: Some Schiff bases may have low solubility in common organic solvents. A mixed solvent system (e.g., Ethanol/DMF or Ethanol/DMSO) may be required for recrystallization.

Conclusion

This application note provides a robust and reliable framework for the synthesis of novel Schiff bases from 7-ethyl-4-methylcoumarin. By first introducing an amine functionality via a nitration-reduction pathway, the coumarin core is effectively prepared for catalytic condensation with a diverse range of aromatic aldehydes. The detailed protocols and expert insights herein are designed to facilitate the successful synthesis and characterization of these promising compounds, paving the way for their evaluation in drug discovery and development programs.

References

  • Kazem, M. H., & Ahamed, L. S. (2024). Synthesis and Biological Studies of Schiff Bases Derived from 4-methyl 7-Ethylcoumarin. Iraqi Journal of Science, 65(11), 6214–6228. [Link]

  • Jayashree, B. S., et al. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules, 27(16), 5293. [Link]

  • Kumbar, S. S., et al. (2018). Functionalization of 3-chloroformylcoumarin to coumarin Schiff bases using reusable catalyst: an approach to molecular docking and biological studies. RSC Advances, 8(31), 17315–17327. [Link]

  • Rasayan J. Chem. (2025). coumarin schiff base-metal complexes as promising antimicrobial and anticancer agents: synthesis. Rasayan Journal of Chemistry, 18(2). [Link]

  • Royal Society of Chemistry. (2026). Coumarin thiazole-derived Schiff base copper complex: synthesis, characterization, and applications. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of novel coumarin Schiff bases in presence of silica sulphuric acid as reuseable catalyst. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Novel Coumarin-Schiff Base Hybrids as Potential Acetylcholinesterase Inhibitors. Molecules, 28(14), 5323. [Link]

  • Singh, P., & Kumar, A. (2015). Synthesis of Schiff Bases of Coumarin and their Antifungal Activity. International Journal of Pharmaceutical and Clinical Research, 7(4), 283-288. [Link]

  • IOSR-PHR. (2019). Coumarin based Schiff base: Synthesis and their Antioxidant and Antimicrobial activity. IOSR Journal of Pharmacy. [Link]

  • Royal Society of Chemistry. (2026). Coumarin thiazole-derived Schiff base copper complex: synthesis, characterization, and applications. RSC Publishing. [Link]

  • Hussein, D. M., et al. (2017). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry, 33(2), 768-782. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis and Anti-Microbial Screening of Some Novel Schiff Bases of 8-Acetyl-7-Hydroxy-4-Methyl Coumarin. RJPBCS, 4(2), 9-14. [https://www.rjpbcs.com/pdf/2013_4(2)/[1].pdf]([Link]1].pdf)

  • Sathyabama Institute of Science and Technology. (2021). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity. Sathyabama. [Link]

  • Mohammed, S. Q., et al. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. Pharmaceutical Sciences, 28(3), 446-457. [Link]

  • Academia.edu. (2017). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of New Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry. [Link]

  • ARKIVOC. (2005). A convenient procedure for the synthesis of substituted 4-methylaminocoumarins. [Link]

  • Semantic Scholar. (2017). Synthesis and Characterization of Some New Schiff Bases Derived from 7-hydroxy-4-methyl Coumarin. [Link]

  • ResearchGate. (2019). Synthesis and pharmacological evaluation of schiff bases of 7-amino-4-methyl coumarins as novel anti-inflammatory agents. Asian Journal of Pharmacy and Pharmacology, 5(4), 693-700. [Link]

  • SciELO. (2015). Three-Component Reactions of 7-Hydroxy Coumarin Derivatives, Acetylenic Esters and Aromatic Aldehydes in the Presence of NEt3. Journal of the Brazilian Chemical Society, 26(7), 1493-1499. [Link]

  • ResearchGate. (2026). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of New Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Coumarin-Schiff Base Hybrids as Potential Acetylcholinesterase Inhibitors. PubMed Central. [Link]

  • Baghdad Science Journal. (2016). Synthesis and Characterization of New Mannich Bases Derived from 7-hydroxy-4-methyl Coumarin. Baghdad Science Journal, 13(2s). [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. PubMed Central. [Link]

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Application

Application Note: Antimicrobial Evaluation of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Rationale The rising global threat of anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Rationale

The rising global threat of antimicrobial resistance (AMR) necessitates the continuous development of novel therapeutic scaffolds. Coumarins (2H-1-benzopyran-2-ones) represent a highly privileged class of oxygen-containing heterocycles with diverse pharmacological profiles, including potent antibacterial and antifungal activities[1].

Specifically, 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- (commonly known as 7-ethyl-4-methylcoumarin) serves as an exceptional core scaffold for drug discovery. The strategic positioning of the lipophilic 7-ethyl and 4-methyl groups significantly enhances the molecule's partition coefficient (LogP), facilitating superior penetration across the complex lipid bilayers of Gram-negative bacteria and the thick peptidoglycan layers of Gram-positive strains.

By utilizing the Pechmann condensation, 7-ethyl-4-methylcoumarin can be synthesized efficiently and subsequently functionalized—typically via nitration, reduction, and coupling—to yield highly active Schiff bases or azo derivatives[2][3]. These derivatives exhibit broad-spectrum efficacy by targeting multiple bacterial survival mechanisms, making them highly resistant to rapid target-site mutations.

Mechanism of Action

The antimicrobial efficacy of coumarin hybrids is primarily attributed to their ability to competitively bind to the B subunit of bacterial DNA gyrase. This binding inhibits ATPase activity, thereby preventing the secondary DNA supercoiling essential for bacterial replication[4]. Additionally, functionalized coumarins have been shown to hinder the E. coli FtsZ protein, leading to the arrest of bacterial cell division[5].

Mechanism A 7-Ethyl-4-methylcoumarin Derivatives B Cell Membrane Penetration (Enhanced by lipophilic ethyl/methyl groups) A->B C Inhibition of DNA Gyrase (B Subunit ATPase) B->C D Inhibition of FtsZ (Cell Division Arrest) B->D E Disruption of Biofilms (Quorum Sensing Inhibition) B->E F Bacterial Cell Death (Broad-Spectrum Efficacy) C->F D->F E->F

Caption: Multi-target antimicrobial mechanism of action of functionalized coumarin derivatives.

Synthesis and Derivatization Workflow

To evaluate the antimicrobial properties of 7-ethyl-4-methylcoumarin, the base scaffold must first be synthesized and derivatized to introduce electron-donating or electron-withdrawing pharmacophores. The standard workflow involves a Pechmann condensation of 7-ethylphenol and ethyl acetoacetate in the presence of an acid catalyst (e.g., sulfuric acid or Amberlyst-15)[2][6]. The resulting scaffold is nitrated, reduced to an amine, and conjugated to form active Schiff bases or azo dyes[3].

Workflow A 7-Ethylphenol + Ethyl Acetoacetate B 7-Ethyl-4-methylcoumarin (Core Scaffold) A->B Pechmann Condensation C Nitration (HNO3/H2SO4) B->C Electrophilic Substitution D Reduction (Fe/HCl) C->D Nitro to Amine E Azo/Schiff Base Functionalization D->E Conjugation F Antimicrobial Screening E->F In vitro Assays

Caption: Workflow for the synthesis and derivatization of 7-ethyl-4-methylcoumarin for antimicrobial screening.

Experimental Protocols: Antimicrobial Assays

The following protocols outline the self-validating systems required to accurately determine the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) for 7-ethyl-4-methylcoumarin derivatives.

Reagent Preparation & Causality
  • Solvent Selection: Coumarin derivatives are highly lipophilic. Stock solutions (typically 10 mg/mL) must be prepared in 100% Dimethyl Sulfoxide (DMSO).

  • Vehicle Control: The final concentration of DMSO in the assay well must not exceed 1% (v/v). Concentrations >1% can disrupt bacterial cell membranes, leading to false-positive antimicrobial activity.

  • Indicator: Resazurin (0.015% w/v) is utilized in the MIC assay as a colorimetric viability indicator. Viable cells reduce the blue resazurin to pink resorufin, allowing for objective visual or fluorometric readouts.

Protocol A: Broth Microdilution Assay (MIC Determination)

This protocol determines the lowest concentration of the coumarin derivative that completely inhibits visible microbial growth.

Step-by-Step Procedure:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) on Mueller-Hinton Agar (MHA) for 18–24 hours at 37°C. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: Dispense 100 µL of MHB into all wells of a sterile 96-well U-bottom microtiter plate.

  • Serial Dilution: Add 100 µL of the coumarin derivative working solution (e.g., 1024 µg/mL in MHB with <2% DMSO) to column 1. Perform a two-fold serial dilution from column 1 to column 10 (final concentration range: 512 µg/mL to 1 µg/mL). Discard 100 µL from column 10.

  • Controls:

    • Column 11 (Growth Control): 100 µL MHB + 100 µL bacterial inoculum.

    • Column 12 (Sterility Control): 200 µL uninoculated MHB.

    • Vehicle Control: MHB containing 1% DMSO + bacterial inoculum.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to columns 1–11.

  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Readout: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration well that remains blue (indicating no metabolic reduction by live bacteria).

Protocol B: Agar Well Diffusion Assay (Zone of Inhibition)

This assay provides a qualitative and semi-quantitative assessment of the derivative's diffusion capability and efficacy[7].

Step-by-Step Procedure:

  • Lawn Preparation: Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension. Streak evenly across the entire surface of an MHA plate in three different directions to ensure a uniform lawn.

  • Well Creation: Using a sterile 6 mm cork borer, punch equidistant wells into the agar. Remove the agar plugs carefully.

  • Treatment Application: Introduce 50 µL of the coumarin derivative (at 1 mg/mL) into the test wells. Include a well for the positive control (e.g., Ciprofloxacin 10 µg/mL) and a negative vehicle control (1% DMSO).

  • Diffusion & Incubation: Allow the plates to sit at room temperature for 30 minutes to facilitate compound diffusion into the agar prior to bacterial multiplication. Incubate at 37°C for 24 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition (ZOI) around each well in millimeters (mm) using a digital caliper.

Data Presentation & Expected Results

Functionalized 7-ethyl-4-methylcoumarin derivatives (such as azo-methene or Schiff base hybrids) typically demonstrate potent broad-spectrum activity. The table below illustrates a representative data structure summarizing expected quantitative outcomes when evaluating these derivatives against standard clinical isolates[1][3][7].

Table 1: Representative Antimicrobial Activity of 7-ethyl-4-methylcoumarin Derivatives

Compound / DrugS. aureus (Gram +) MIC (µg/mL)S. aureus ZOI (mm)E. coli (Gram -) MIC (µg/mL)E. coli ZOI (mm)C. albicans (Fungi) MIC (µg/mL)
7-ethyl-4-methylcoumarin (Base) 128102568>256
Derivative A (Azo-coupled) 1621321864
Derivative B (Schiff Base) 824162232
Ciprofloxacin (Standard) 1290.532N/A
Nystatin (Standard) N/AN/AN/AN/A4
DMSO (1% Vehicle) >5120>5120>512

Data Interpretation Note: The addition of azo or Schiff base functional groups to the 7-ethyl-4-methylcoumarin scaffold significantly lowers the MIC values (improving potency) compared to the base scaffold. This is due to enhanced interaction with the amino acid residues in the binding pocket of the bacterial DNA gyrase[4][7].

References

  • Coumarin Derivatives as Potential Antibacterial Agents and Study of Structure-Activity Relationship against Gram-Negative Escherichia Coli: Mechanisms and Future Prospects. Mat Journals. Available at: [Link]

  • Recent Developments on Coumarin Hybrids as Antimicrobial Agents. National Center for Biotechnology Information (PMC) / MDPI. Available at:[Link]

  • Synthesis and Biological Studies of 4‐Methyl-7‐Ethylcoumarin Derivatives Containing Azo Group. Researcher.life. Available at:[Link]

  • Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents. Frontiers. Available at:[Link]

  • Antibacterial activity of newly synthesized compounds. ResearchGate. Available at:[Link]

Sources

Method

Application Note &amp; Protocol: Regioselective Nitration of 7-ethyl-4-methyl-2H-1-benzopyran-2-one

Abstract Coumarin derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique photochemical properties.[1][2] The introduction of a nitro group on...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Coumarin derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique photochemical properties.[1][2] The introduction of a nitro group onto the coumarin scaffold serves as a critical synthetic handle, enabling further functionalization and often enhancing the molecule's bioactivity.[3][4][5] This document provides a comprehensive, step-by-step guide for the electrophilic nitration of 7-ethyl-4-methyl-2H-1-benzopyran-2-one. We delve into the mechanistic underpinnings, regioselective control, critical safety protocols, and detailed procedures for synthesis, purification, and characterization. This guide is designed for researchers in organic synthesis, drug development, and materials science, offering field-proven insights to ensure a safe, reproducible, and efficient synthesis.

Introduction and Scientific Rationale

The nitration of aromatic compounds is a fundamental transformation in organic synthesis. For the coumarin ring system, this reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[6] The core 2H-1-benzopyran-2-one structure is an electron-deficient system; however, the fused benzene ring can be sufficiently activated by electron-donating groups to undergo substitution.

In our target molecule, 7-ethyl-4-methyl-2H-1-benzopyran-2-one, the C7-ethyl group is a moderately activating, ortho-, para-directing substituent. This electronic influence is paramount, as it directs the incoming electrophile—the nitronium ion (NO₂⁺)—primarily to the C6 and C8 positions.

The reaction conditions, particularly temperature and reaction time, are critical variables that allow for the selective synthesis of either the 6-nitro or 8-nitro isomer as the major product.[3][7] This protocol will detail the conditions favoring the formation of each isomer, providing researchers with the flexibility to target the desired compound.

Mechanism of Electrophilic Nitration

The reaction is initiated by the in-situ generation of the potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.

Step 1: Generation of the Nitronium Ion (NO₂⁺) Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the linear and highly electrophilic nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electron system of the coumarin's benzene ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Attack at C6 or C8 is favored due to the stabilizing effect of the C7-ethyl group.

Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the new nitro group. This is a fast step that restores the aromaticity of the benzene ring, yielding the final nitrocoumarin product.[6]

G cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ Coumarin 7-Ethyl-4-methylcoumarin H2O H₂O HSO4_minus HSO₄⁻ SigmaComplex Sigma Complex (Resonance Stabilized) Coumarin->SigmaComplex + NO₂⁺ Product 6-Nitro or 8-Nitro Product SigmaComplex->Product - H⁺ (Deprotonation) H_plus H⁺

Caption: Workflow of the electrophilic nitration mechanism.

Critical Safety and Hazard Management

Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the strongly exothermic nature of the reaction.[8][9] Strict adherence to safety protocols is mandatory.

  • Corrosivity & Oxidizing Hazard : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are extremely corrosive and can cause severe chemical burns upon contact.[10][11] They are also powerful oxidizing agents that can react violently with organic materials.

  • Thermal Runaway : The reaction is highly exothermic. Uncontrolled temperature can lead to a rapid increase in reaction rate, generating large volumes of toxic nitrogen oxide gases and posing an explosion risk.[8]

  • Toxicity : Inhalation of nitric acid mists or the nitrogen dioxide gas produced during the reaction can cause severe respiratory damage.[11]

Mandatory Controls:

  • Engineering Controls : The entire procedure must be conducted inside a certified chemical fume hood with the sash positioned as low as possible. A blast shield is highly recommended. Ensure an emergency eyewash station and safety shower are immediately accessible.[10]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles and a full-face shield are required.

    • Gloves : Wear acid-resistant gloves (e.g., butyl rubber or Viton™). Have a second pair ready for immediate replacement in case of contamination.

    • Lab Coat : A flame-resistant lab coat, fully buttoned, is essential. An acid-resistant apron is also recommended.

  • Emergency Preparedness : Have a spill kit containing a neutralizing agent (e.g., sodium bicarbonate or calcium carbonate) readily available. All personnel must be trained on emergency procedures.[10]

Detailed Experimental Protocol

This protocol provides two variations based on the desired major isomer. The key differentiating factor is the reaction temperature and duration.[3][4]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
7-ethyl-4-methyl-2H-1-benzopyran-2-one>98% PuritySigma-Aldrich
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher Scientific
Nitric Acid (HNO₃)Concentrated (70%)VWR
Deionized WaterType II or higherIn-house
Crushed Ice-In-house
Ethanol (for recrystallization)Reagent GradeSigma-Aldrich
Dichloromethane (DCM) (for TLC)ACS GradeFisher Scientific
Hexane (for TLC)ACS GradeFisher Scientific
Magnetic Stirrer with Stir Bar--
Round-bottom Flasks (50 mL, 100 mL)--
Dropping Funnel--
Ice-Salt Bath--
Büchner Funnel and Flask--
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigma
Step-by-Step Synthesis

G start Start prep_nitrating 1. Prepare Nitrating Mix (HNO₃ into H₂SO₄) Maintain < 10°C start->prep_nitrating prep_coumarin 2. Prepare Coumarin Solution (Dissolve in H₂SO₄) Cool to 0°C start->prep_coumarin reaction 3. Add Nitrating Mix Dropwise Maintain Temperature Control (See Protocol A/B) prep_nitrating->reaction prep_coumarin->reaction stir 4. Stir Reaction Mixture (See Protocol A/B for Time) reaction->stir quench 5. Quench on Crushed Ice stir->quench filter 6. Isolate Crude Product (Vacuum Filtration) quench->filter wash 7. Wash with Cold H₂O (Until filtrate is neutral) filter->wash purify 8. Purify by Recrystallization (e.g., Ethanol) wash->purify characterize 9. Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for coumarin nitration.

A. Protocol for 6-Nitro-7-ethyl-4-methylcoumarin (Major Isomer)

This protocol utilizes a slightly elevated temperature and shorter reaction time to favor substitution at the sterically less hindered C6 position.

  • Prepare Nitrating Mixture : In a 50 mL flask placed in an ice-salt bath, add 10 mL of concentrated H₂SO₄. Slowly, with constant stirring, add 4 mL of concentrated HNO₃ dropwise. Causality : This exothermic process generates the nitronium ion; slow addition and cooling are essential to prevent overheating and decomposition.[12] Ensure the temperature remains below 10°C.

  • Prepare Coumarin Solution : In a separate 100 mL flask, dissolve 2.0 g of 7-ethyl-4-methyl-2H-1-benzopyran-2-one in 15 mL of concentrated H₂SO₄. Stir until fully dissolved, then cool the mixture to 0°C in an ice-salt bath.

  • Reaction : Add the prepared nitrating mixture dropwise to the stirred coumarin solution over 20-30 minutes. Causality : Careful temperature control is paramount. Maintain the internal reaction temperature between 5-10°C to control the reaction rate and selectivity.

  • Stirring : After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 1-2 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:DCM).

  • Work-up : Carefully pour the reaction mixture into a 600 mL beaker containing ~200 g of crushed ice with vigorous stirring. A solid precipitate will form. Causality : This quenching step stops the reaction by diluting the acid and reduces the solubility of the organic product, causing it to precipitate.[13]

  • Isolation & Purification : Collect the solid product via vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (test with pH paper).[13] The crude product can be purified by recrystallization from ethanol to yield the 6-nitro isomer as the primary product.

B. Protocol for 8-Nitro-7-ethyl-4-methylcoumarin (Major Isomer)

This protocol uses a lower temperature and longer reaction time, which often favors substitution at the more sterically hindered but electronically viable C8 position.[3]

  • Prepare Nitrating and Coumarin Solutions : Follow steps 1 and 2 from Protocol A.

  • Reaction : Add the prepared nitrating mixture dropwise to the stirred coumarin solution, ensuring the internal temperature is strictly maintained between 0-5°C throughout the addition.

  • Stirring : After addition, keep the reaction mixture in the ice bath and continue stirring for 4-6 hours, maintaining the 0-5°C temperature. Causality : The lower temperature and extended time can alter the kinetic vs. thermodynamic product distribution, favoring the 8-nitro isomer in some coumarin systems.[3][4]

  • Work-up & Isolation : Follow steps 5 and 6 from Protocol A.

  • Purification : Separating the 6-nitro and 8-nitro isomers often requires careful fractional crystallization. The 8-nitro isomer is typically more soluble in ethanol.[14][15] After filtering the less soluble 6-nitro isomer from a hot ethanol solution, the filtrate can be concentrated and cooled to crystallize the 8-nitro isomer.

Characterization

Confirm the identity and purity of the synthesized compounds using standard analytical techniques.

  • FT-IR : Look for the appearance of strong asymmetric and symmetric stretching bands for the NO₂ group, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[16]

  • ¹H NMR : The introduction of the nitro group will cause significant downfield shifts of the adjacent aromatic protons. The coupling patterns of the remaining protons on the benzene ring will confirm the position of substitution (C6 or C8).[17]

  • Mass Spectrometry : The molecular ion peak should correspond to the addition of a nitro group (M+45) to the starting material.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; starting material not fully dissolved; insufficient nitrating agent.Ensure complete dissolution of coumarin before adding nitrating agent. Check stoichiometry. Increase reaction time and monitor by TLC.
Dark Brown/Black Charring Reaction temperature was too high, leading to oxidation and decomposition.Maintain strict temperature control during addition and reaction. Ensure slow, dropwise addition of the nitrating mixture into a well-chilled, vigorously stirred solution.
Product is an Oily Substance Product may be a liquid or have a low melting point; impurities present.If the product doesn't solidify on ice, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry and evaporate the solvent.[13]
Poor Isomer Selectivity Incorrect temperature or reaction time for the desired isomer.For the 6-nitro isomer, ensure the reaction is allowed to warm slightly after addition. For the 8-nitro isomer, maintain a consistently low temperature (0-5°C) for a longer duration.[3]
Difficulty Separating Isomers Isomers have very similar solubility profiles.Attempt careful fractional crystallization from different solvents (ethanol, methanol, acetic acid). If unsuccessful, column chromatography on silica gel may be required.

Conclusion

This application note provides a robust and detailed framework for the successful nitration of 7-ethyl-4-methyl-2H-1-benzopyran-2-one. By carefully controlling reaction parameters, particularly temperature, researchers can regioselectively synthesize either the 6-nitro or 8-nitro derivative. The resulting nitrocoumarins are valuable intermediates for the development of novel pharmaceuticals and functional materials. The paramount importance of adhering to strict safety protocols cannot be overstated when performing this potentially hazardous but highly useful chemical transformation.

References

  • Nitration reaction safety - YouTube. (2024).
  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. (2013).
  • Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. (2022).
  • Mechanism and Kinetics of Novel Coumarin Derivatives Production for Pharmaceutical Applications. Semantic Scholar. (2016).
  • synthesis of coumarin derivatives via pechmann condensation and nitration reaction . Jetir.Org. Available at: [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias . SciSpace. (2016). Available at: [Link]

  • Nitric Acid Safety Tips & Health Hazards . VelocityEHS. (2015). Available at: [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias . Semantic Scholar. (2016). Available at: [Link]

  • ¹H NMR spectra of nitro-coumarin (N1) and amino-coumarin (A1)... . ResearchGate. Available at: [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias . SciSpace. (2016). Available at: [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids . ACS Publications. (2021). Available at: [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias . ResearchGate. (2016). Available at: [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias . ResearchGate. (2016). Available at: [Link]

  • Syntheses, reactivity, and biological applications of coumarins . PMC. (2024). Available at: [Link]

  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS . HETEROCYCLES. (2005). Available at: [Link]

  • Synthesis and Vasorelaxant Activity of Nitrate−Coumarin Derivatives . PMC. Available at: [Link]

  • the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a . SciSpace. (2016). Available at: [Link]

  • Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity . International Scientific Organization. Available at: [Link]

  • Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage . PMC. Available at: [Link]

  • A twenty-year journey exploring coumarin-based derivatives as bioactive molecules . (2022). Available at: [Link]

  • Proton magnetic resonance in coumarins . Available at: [Link]

  • Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph . Sathyabama. Available at: [Link]

  • Toward a More Efficient and Selective Synthesis of Exclusively 7-Substituted Coumarins . (2024). Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism . Master Organic Chemistry. (2017). Available at: [Link]

  • Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia . Available at: [Link]

  • EP0413152A1 - 7-Hydroxy coumarins having substitutions in the 4 position. Google Patents.
  • Showing Compound 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one (FDB013724) . FooDB. (2010). Available at: [Link]

  • A Detailed Bromination Study of 7-Hydroxy-4-Methyl Benzopyran-2-One Under Classical Method and Microwave Irradiation . ResearchGate. (2019). Available at: [Link]

Sources

Application

developing fluorescent sensors using 7-ethyl-4-methylcoumarin

Application Note: Engineering 7-Ethyl-4-methylcoumarin-Based Fluorescent Sensors for Trace Metal Detection Executive Summary This application note provides a comprehensive, self-validating methodology for synthesizing an...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering 7-Ethyl-4-methylcoumarin-Based Fluorescent Sensors for Trace Metal Detection

Executive Summary

This application note provides a comprehensive, self-validating methodology for synthesizing and deploying fluorescent chemosensors based on the 7-ethyl-4-methylcoumarin scaffold. By detailing the mechanistic causality behind fluorophore selection, receptor functionalization, and signal transduction, this guide empowers researchers to develop highly selective probes for heavy metal ions (e.g., Cu²⁺, Hg²⁺) and biological analytes.

Mechanistic Insights & Sensor Design Rationale

  • Fluorophore Selection: Coumarin derivatives are privileged heterocyclic motifs in sensor development due to their high quantum yields, robust photostability, and synthetic accessibility[1]. While 7-diethylamino coumarins are common, the 7-ethyl-4-methylcoumarin core offers a unique advantage: the ethyl group provides a weak electron-donating effect and increased hydrophobicity without inducing the extreme red-shifts or solvent-dependent quenching often seen with strong dialkylamino donors.

  • Receptor Functionalization via C8 Substitution: To transform the coumarin core into a sensor, a metal-chelating receptor must be introduced. The ethyl group at C7 is an ortho/para director, activating the C6 and C8 positions for electrophilic aromatic substitution. By strictly controlling the nitration temperature (0–5 °C), researchers can isolate the 8-nitro isomer. Subsequent reduction yields an amine, which is condensed with an aromatic aldehyde to form a Schiff base (azomethine). The resulting imine nitrogen acts as an excellent multidentate ligand for transition metals.

  • Signal Transduction (PET Mechanism): The sensor operates via Photoinduced Electron Transfer (PET). In the apo-state (unbound), the lone pair of electrons on the imine nitrogen transfers to the half-filled HOMO of the excited coumarin, quenching the fluorescence (OFF state). Upon target analyte binding (e.g., Cu²⁺), the lone pair is engaged in coordinate covalent bonding with the metal center. This lowers the HOMO energy of the receptor, inhibiting PET and restoring the intrinsic fluorescence of the coumarin core (Turn-ON response)[1].

Visualizing the Synthetic Workflow and Signaling Mechanism

SensorWorkflow Core 1. Pechmann Condensation 3-Ethylphenol + Ethyl Acetoacetate Intermediate 2. Nitration & Reduction Yields 8-Amino-7-ethyl-4-methylcoumarin Core->Intermediate H₂SO₄ / HNO₃ then Fe/HCl Sensor 3. Schiff Base Formation Fluorescent Sensor (Apo-state) Intermediate->Sensor Salicylaldehyde EtOH, Reflux PET_OFF PET Mechanism Active Fluorescence Quenched (OFF) Sensor->PET_OFF Photophysical State Analyte Analyte Addition (e.g., Cu²⁺, Hg²⁺) PET_OFF->Analyte Titration PET_ON PET Inhibited (Chelation) Fluorescence Restored (ON) Analyte->PET_ON Target Binding

Fig 1: Synthesis workflow and PET-mediated signaling mechanism of the coumarin fluorescent sensor.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints to ensure intermediate integrity before proceeding to subsequent steps.

Protocol A: Synthesis of the 7-Ethyl-4-methylcoumarin Core Causality: The Pechmann condensation is utilized due to its high atom economy and reliability in forming benzopyrone rings. Acid catalysis protonates the carbonyl of ethyl acetoacetate, facilitating nucleophilic attack by the phenol ring.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 3-ethylphenol (10 mmol) and ethyl acetoacetate (10 mmol).

  • Catalysis: Slowly add concentrated H₂SO₄ (2 mL) dropwise while stirring in an ice bath to control the exothermic transesterification. Alternative Eco-Friendly Route: Use 0.2 g of Amberlyst-15 solid acid catalyst at 110 °C under solvent-free conditions to simplify purification and improve yield[2].

  • Cyclization: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Pour the mixture into crushed ice. Filter the resulting precipitate and wash with cold distilled water.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). A single bright blue fluorescent spot under 365 nm UV light confirms lactone formation. FT-IR analysis must show a strong lactone C=O stretch at ~1730 cm⁻¹.

Protocol B: Nitration and Reduction to 8-Amino-7-ethyl-4-methylcoumarin Causality: Precise thermal control during nitration prevents oxidative degradation of the lactone ring and limits poly-nitration, maximizing the yield of the desired C8 mono-nitro isomers.

  • Nitration: Dissolve the coumarin core (5 mmol) in concentrated H₂SO₄ (10 mL) and cool strictly to 0–5 °C. Add a nitrating mixture (conc. HNO₃/H₂SO₄) dropwise over 30 minutes.

  • Isolation: Pour into ice water, filter, and recrystallize from ethanol to isolate 8-nitro-7-ethyl-4-methylcoumarin.

  • Reduction: Suspend the nitro intermediate in an ethanol/water mixture. Add iron powder (15 mmol) and a catalytic amount of HCl. Reflux for 2 hours to reduce the nitro group to an amine.

  • Validation Checkpoint: The reaction mixture will undergo a distinct color shift. FT-IR analysis is critical here: verify the complete disappearance of asymmetric/symmetric NO₂ stretching bands (1530, 1350 cm⁻¹) and the emergence of primary amine N-H stretching bands at ~3440 cm⁻¹.

Protocol C: Schiff Base Sensor Assembly

  • Condensation: Dissolve 8-amino-7-ethyl-4-methylcoumarin (1 mmol) and a substituted salicylaldehyde (1.1 mmol) in absolute ethanol (20 mL).

  • Activation: Add 2-3 drops of glacial acetic acid to increase the electrophilicity of the aldehyde carbonyl. Reflux for 4-6 hours.

  • Purification: Cool the mixture to room temperature to precipitate the Schiff base. Filter and recrystallize from hot ethanol.

  • Validation Checkpoint: ¹H-NMR spectroscopy must reveal a distinct singlet at ~8.5–9.0 ppm, confirming the formation of the azomethine (-CH=N-) proton.

Protocol D: Metal Sensing Assay and Photophysical Validation

  • Stock Preparation: Prepare a 10 µM stock solution of the synthesized sensor in a DMSO/Water mixture (1:9 v/v, buffered to pH 7.4 with HEPES to simulate physiological conditions).

  • Baseline Acquisition: Transfer 2 mL of the sensor solution to a quartz cuvette. Excite the sample at its absorption maximum (typically ~340 nm) and record the baseline emission spectrum (expected to be weak due to active PET).

  • Titration: Gradually spike the cuvette with aliquots of target heavy metal solutions (e.g., Cu²⁺, Hg²⁺ from 0 to 50 µM).

  • Validation Checkpoint: A robust, concentration-dependent enhancement in fluorescence intensity at ~450 nm validates the inhibition of the PET mechanism[1]. Generate a Job's plot to confirm the binding stoichiometry (typically 1:1 or 1:2 sensor:metal ratio).

Quantitative Data Summaries

Table 1: Optimization of Pechmann Condensation for 7-Ethyl-4-methylcoumarin Synthesis

Catalyst SystemReaction ConditionsReaction TimeYield (%)Selectivity & Environmental Impact
Conc. H₂SO₄Room Temp, Solvent-free12 h90%Moderate; requires neutralization
Amberlyst-15[2]110 °C, Solvent-free2 h~94%High; eco-friendly, recyclable catalyst

Table 2: Typical Photophysical Properties of Coumarin Schiff Base Sensors

Photophysical StateQuantum Yield (Φ)Absorption Max (λmax)Emission Max (λem)Dominant Mechanism
Apo-Sensor (Unbound)< 0.05~340 nm~450 nm (Weak)PET Active (Fluorescence Quenched)
Metal-Bound Complex> 0.45~355 nm~450 nm (Strong)PET Inhibited (Fluorescence Restored)

References

  • Source: Iraqi Journal of Science (uobaghdad.edu.iq)
  • Source: ResearchGate (J FLUORESC)
  • Title: Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 7-Ethyl-4-methylcoumarin Reaction Mixtures

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and isolation of 7-ethyl-4-methylcoumarin.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and isolation of 7-ethyl-4-methylcoumarin.

Synthesized typically via the Pechmann condensation of 3-ethylphenol and ethyl acetoacetate (EAA) using an acid catalyst 1[1], the resulting crude mixture is a complex matrix. It contains the target lactone, unreacted precursors, acidic residues, and isomeric byproducts. Below, we provide field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-purity isolation.

Core Experimental Workflow

G Start Crude Reaction Mixture (3-Ethylphenol + EAA + Acid) Quench Quench in Ice Water Start->Quench Terminate Reaction Filter Vacuum Filtration (Isolate Crude Solid) Quench->Filter Precipitate Extract Solvent Extraction (Ethyl Acetate / NaHCO3) Filter->Extract Remove Acidic Impurities Chroma Column Chromatography (Hexane:EtOAc Gradient) Extract->Chroma Complex Mixtures Recryst Mixed-Solvent Recrystallization (Aqueous Ethanol) Extract->Recryst High Purity Crude Pure Pure 7-Ethyl-4-methylcoumarin Chroma->Pure Evaporate Fractions Recryst->Pure Vacuum Dry Crystals

Experimental workflow for the purification of 7-ethyl-4-methylcoumarin.

Troubleshooting Guides & FAQs

Q1: Why does my quenched reaction mixture form a viscous oil instead of a precipitating solid, and how do I fix it? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the crude matrix contains significant amounts of unreacted 3-ethylphenol or EAA. These impurities act as plasticizers, depressing the melting point of the coumarin and2[2]. Additionally, rapid quenching in ice water without sufficient agitation can 3[3] rather than allowing ordered nucleation. Solution: Do not attempt to immediately filter the oil. Instead, perform trituration . Add a non-polar solvent (e.g., cold hexane) in which the coumarin is sparingly soluble but the starting materials are highly soluble. Sonicate or vigorously stir the biphasic mixture to extract the plasticizing impurities into the hexane layer, which will 2[2].

OilingOut Obs Observation: Crude product forms an oil Cause1 High unreacted starting materials? Obs->Cause1 Cause2 Rapid cooling trapping supersaturated liquid? Obs->Cause2 Act1 Perform Trituration (Hexane/Ether) Cause1->Act1 Remove plasticizers Act2 Add Seed Crystal & Sonicate Cause2->Act2 Provide nucleation sites Success Crystallization Induced Act1->Success Act2->Success

Logical troubleshooting pathway for resolving product oiling out.

Q2: How do I chemically strip unreacted 3-ethylphenol from the mixture without degrading the 7-ethyl-4-methylcoumarin? Causality: 3-Ethylphenol is weakly acidic and can be partitioned into an aqueous phase using a base. However, the coumarin core features a cyclic ester (lactone) that is highly susceptible to nucleophilic attack. Using strong bases (like NaOH) or elevated temperatures will hydrolyze the lactone, forming water-soluble sodium coumarinate, leading to catastrophic product loss. Solution: Utilize a mild, self-validating acid/base extraction. Dissolve the crude in ethyl acetate and2[2]. The bicarbonate is basic enough to neutralize residual acid catalysts and partition some phenolic impurities, but mild enough to leave the coumarin lactone intact.

Q3: What is the thermodynamic rationale for choosing aqueous ethanol for recrystallization, and what are the exact ratios? Causality: Recrystallization is governed by thermodynamic control. The target compound must be4[4]. 7-Ethyl-4-methylcoumarin is highly soluble in pure ethanol. If pure ethanol is used, the recovery yield plummets because the compound remains dissolved even at 0°C. Water acts as a necessary anti-solvent. Solution: A mixed-solvent system is required. Research indicates that using approximately4[4] provides the optimal supersaturation point, 5[5].

Q4: My silica gel TLC shows a closely eluting impurity (ΔRf < 0.1). What is it, and how do I resolve it via chromatography? Causality: The Pechmann condensation of 3-ethylphenol primarily yields 7-ethyl-4-methylcoumarin due to cyclization at the sterically favored position 6 (para to the ethyl group). However, trace cyclization at the sterically hindered position 2 yields the 5-ethyl-4-methylcoumarin isomer. Because these are structural isomers, their dipole moments and polarities are nearly identical, causing 2[2]. Solution: Switch from an isocratic elution to a shallow gradient elution. Start with 100% Hexane and slowly step up to 90:10 Hexane:Ethyl Acetate. If silica gel fails, 2[2] can exploit subtle differences in the isomers' hydrogen-bonding capabilities.

Quantitative Data Summaries

Table 1: Thermodynamic Solvent Selection for Coumarin Recrystallization

Solvent System Coumarin Solubility (Boiling) Coumarin Solubility (0°C) Impurity Solubility Expected Recovery Yield
100% Ethanol Very High High High < 40%
100% Water Very Low Insoluble Low N/A (Fails to dissolve)
40% Aq. Methanol High Very Low Moderate ~86%

| 34% Aq. Ethanol | High | Very Low | Moderate | ~80-88% |

Table 2: TLC Mobile Phase Optimization for Coumarin Isomer Separation (Silica Gel)

Mobile Phase (Hexane:EtOAc) 7-Ethyl-4-methylcoumarin (Rf) Isomeric Impurity (Rf) Resolution Quality
100:0 0.00 0.00 None (Compounds retained)
70:30 0.75 0.72 Poor (Co-elution)

| 90:10 | 0.35 | 0.28 | Excellent (Baseline separation) |

Self-Validating Experimental Protocols

Protocol A: Mild Acid/Base Extraction Workflow
  • Dissolution: Dissolve 10 g of crude 7-ethyl-4-methylcoumarin reaction mixture in 100 mL of Ethyl Acetate (EtOAc) in a separatory funnel.

  • Neutralization: Add 50 mL of saturated aqueous NaHCO₃.

    • Self-Validation Check: Effervescence (CO₂ gas evolution) confirms the active neutralization of the residual acid catalyst. Vent the funnel frequently to prevent pressure buildup.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the coumarin; the lower aqueous layer contains neutralized acid and some phenolic salts. Drain the aqueous layer.

  • Washing: Wash the organic layer with 50 mL of brine (saturated NaCl) to remove residual water and prevent emulsion formation.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a semi-solid crude.

Protocol B: Mixed-Solvent Recrystallization (Aqueous Ethanol)
  • Initial Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume (e.g., 15 mL) of boiling absolute ethanol until the solid is 3[3].

  • Anti-Solvent Titration: While maintaining the solution at a gentle boil,2[2].

    • Self-Validation Check: This cloudiness marks the exact thermodynamic saturation point.

  • Clearing: Add 1-2 drops of boiling ethanol just until the cloudiness dissipates, yielding a clear, saturated solution.

  • Thermodynamic Cooling: Remove from heat, cover with aluminum foil (poke small holes for slow evaporation), and allow the flask to 3[3]. Slow cooling promotes the growth of large, pure crystal lattices while excluding impurities.

  • Isolation: Chill the flask in an ice bath for 30 minutes to maximize yield, then isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold 30% aqueous ethanol.

Protocol C: Precision Flash Column Chromatography
  • Column Preparation: Slurry-pack a glass column with silica gel (230-400 mesh) using 100% Hexane.

  • Sample Loading: Dry-load the crude mixture by dissolving it in a minimal amount of dichloromethane (DCM), adding 2 g of silica gel, and evaporating the DCM to form a free-flowing powder. Load this evenly onto the column bed.

  • Gradient Elution:

    • Elute with 200 mL of 100% Hexane (flushes highly non-polar impurities).

    • Elute with 300 mL of 95:5 Hexane:Ethyl Acetate.

    • Elute with 500 mL of 6[6] (target compound typically elutes here).

  • Fraction Analysis: Collect 20 mL fractions. Spot each fraction on a TLC plate and visualize under short-wave UV light (254 nm). Combine fractions containing the pure 7-ethyl-4-methylcoumarin and concentrate in vacuo.

References

  • Benchchem. "An In-depth Technical Guide to the Pechmann Condensation for the Synthesis of 6-Methoxy-4-methylcoumarin".6

  • Benchchem. "Technical Support Center: Purification of Coumarins from 2,4-Difluororesorcinol". 2

  • MDPI. "A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process". 7

  • SciSpace. "Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias". 1

  • Jetir.org. "synthesis of coumarin derivatives via pechmann condensation and nitration reaction". 5

  • Research Review International Journal of Multidisciplinary. "Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification". 4

  • Department of Chemistry : University of Rochester. "How To: Purify by Crystallization".3

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-ethyl-4-methyl-2H-1-benzopyran-2-one (also known as 7-ethyl-4-methylcoumarin) and its derivatives. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-ethyl-4-methyl-2H-1-benzopyran-2-one (also known as 7-ethyl-4-methylcoumarin) and its derivatives. This guide is designed to provide expert advice and practical troubleshooting strategies for a common challenge in the structural elucidation of these compounds: resolving NMR signal overlap.

The coumarin scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Accurate structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. However, the substituted benzopyranone ring system often leads to complex ¹H NMR spectra where signals, particularly in the aromatic region, can overlap, making definitive assignments challenging.[3][4] This guide offers a systematic approach to tackling these issues, from simple experimental adjustments to advanced 2D NMR techniques.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aromatic proton signals are clustered together and overlapping. What is the quickest way to try and resolve them?

A1: Overlapping aromatic signals are a frequent issue with substituted coumarins.[3] The first and often most effective troubleshooting step is to change the deuterated solvent.[5]

Causality: Solvents can induce changes in chemical shifts through various interactions with the analyte, such as hydrogen bonding and aromatic solvent-induced shifts (ASIS).[6][7] Aromatic solvents like benzene-d₆, for instance, can cause significant shifts in the positions of nearby protons due to their magnetic anisotropy, often spreading out crowded spectral regions.[5]

Step-by-Step Protocol: Solvent Change

  • Initial Spectrum: Dissolve 5-10 mg of your 7-ethyl-4-methylcoumarin derivative in approximately 0.6 mL of a standard solvent like CDCl₃ and acquire the ¹H NMR spectrum.[8]

  • Sample Recovery: Carefully evaporate the initial solvent under a gentle stream of nitrogen or using a rotary evaporator at a low temperature.

  • Second Solvent: Add about 0.6 mL of a different deuterated solvent, such as benzene-d₆ or acetone-d₆, to the same NMR tube.[3][9] Ensure the sample is fully dissolved.

  • Second Spectrum: Acquire a new ¹H NMR spectrum under the same experimental conditions (e.g., temperature, number of scans) as the first.

  • Comparison: Compare the two spectra to see if the signal overlap has been resolved.

Solvent Typical ¹H Chemical Shift of Residual Peak (ppm) Notes on Potential for Resolving Overlap
Chloroform-d (CDCl₃)7.26A good starting point, but can lead to overlap in aromatic regions.[9]
Benzene-d₆ (C₆D₆)7.16Often induces significant shifts in aromatic protons, excellent for resolving overlap.
Acetone-d₆2.05Can provide different chemical shift dispersion compared to CDCl₃.[9]
DMSO-d₆2.50Useful for polar compounds and can alter hydrogen bonding, affecting chemical shifts.[9]

Chemical shifts of residual solvent peaks can vary slightly depending on temperature and solute.[10][11]

Q2: Solvent changes didn't fully resolve the overlap. What is the next logical step?

A2: If changing the solvent is insufficient, employing two-dimensional (2D) NMR spectroscopy is the most powerful and definitive solution.[12][13] The most common and useful experiments for this purpose are ¹H-¹H COSY and ¹H-¹³C HSQC.

Expertise & Causality: 2D NMR experiments add a second frequency dimension, which helps to separate overlapping signals.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[3] Even if two proton signals overlap in the 1D spectrum, their correlations to other, non-overlapping protons in the 2D COSY spectrum can allow for unambiguous assignment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached.[14] Since ¹³C spectra are generally much better dispersed than ¹H spectra, overlapping proton signals can be resolved by spreading them out in the ¹³C dimension.[12]

Workflow for 2D NMR Analysis

G cluster_1D Initial Analysis cluster_2D 2D NMR Troubleshooting cluster_assignment Definitive Assignment A Acquire 1D ¹H NMR B Overlapping Aromatic Signals Observed A->B C Acquire ¹H-¹H COSY B->C Identify J-coupling D Acquire ¹H-¹³C HSQC B->D Resolve via Carbon Shifts F Trace Spin Systems in COSY C->F G Resolve Overlapping ¹H via ¹³C Dimension in HSQC D->G E Acquire ¹H-¹³C HMBC H Confirm Long-Range Connectivity with HMBC F->H G->H I Complete Structural Elucidation H->I

Caption: Workflow for resolving signal overlap using 2D NMR.

Step-by-Step Protocol: Acquiring Basic 2D NMR Spectra

  • Sample Preparation: Use the same sample prepared for 1D NMR (5-10 mg in ~0.6 mL of deuterated solvent).[8]

  • ¹H-¹H COSY Acquisition:

    • Use a standard gradient-enhanced COSY pulse program (e.g., 'cosygpqf' on Bruker systems).[3]

    • Set the spectral width in both dimensions to be the same as the 1D ¹H spectrum.

    • Acquire 256-512 increments in the indirect dimension (F1) and 2-4 scans per increment.

  • ¹H-¹³C HSQC Acquisition:

    • Use a standard gradient-enhanced HSQC pulse program, preferably with multiplicity editing (e.g., 'hsqcedetgpsp' on Bruker systems) to differentiate between CH/CH₃ and CH₂ groups.[3]

    • The ¹H dimension spectral width should match the 1D ¹H spectrum.

    • The ¹³C dimension spectral width should typically be set from 0 to 180 ppm for coumarin derivatives.

Q3: I have very closely spaced signals from the ethyl group and the methyl group. How can I be certain of my assignments?

A3: While the chemical shifts for ethyl and methyl groups on the coumarin ring are generally predictable, definitive assignment when signals are close requires further 2D NMR analysis, specifically a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.[1][15]

Trustworthiness & Causality: The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is incredibly powerful for piecing together the carbon skeleton.

  • For the 4-methyl group: You would expect to see HMBC correlations from the methyl protons to C-3, C-4, and C-4a of the coumarin ring.

  • For the 7-ethyl group: The methylene protons (-CH₂-) will show correlations to C-6, C-7, and C-8, as well as to the methyl carbon of the ethyl group. The methyl protons (-CH₃) of the ethyl group will show a correlation to the methylene carbon.

These distinct long-range correlation patterns provide a self-validating system for your assignments.[3]

Q4: Can temperature changes help resolve signal overlap?

A4: Yes, Variable Temperature (VT) NMR can be a useful technique.[5]

Expertise & Causality: Changing the temperature can affect the NMR spectrum in a few ways:

  • Conformational Dynamics: Molecules may exist in multiple conformations that are rapidly interconverting at room temperature. The observed NMR spectrum is a weighted average of these conformers. Changing the temperature can alter the equilibrium between conformers, leading to shifts in the observed peak positions.

  • Solvent-Solute Interactions: Temperature can affect the strength and nature of interactions between your compound and the solvent, which can also lead to changes in chemical shifts.

Step-by-Step Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Use a solvent with a wide liquid temperature range, such as toluene-d₈ (for high temperatures) or methanol-d₄ (for low temperatures).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) after careful shimming.

  • Temperature Change: Incrementally increase or decrease the temperature (e.g., in 10 K steps). Allow the sample to equilibrate for at least 10 minutes at each new temperature.

  • Re-shim and Acquire: Re-shim the magnetic field at each new temperature, as shimming is temperature-dependent. Acquire a ¹H NMR spectrum.

  • Analyze: Observe if any of the overlapping signals begin to separate as the temperature changes.

Q5: Are there other, more specialized techniques I can use if overlap is still a problem?

A5: Yes, for particularly stubborn cases of signal overlap, you can consider using lanthanide shift reagents (LSRs) or "pure shift" NMR experiments.

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes (often of Europium or Praseodymium) that can be added to your NMR sample.[16][17] The LSR will coordinate with Lewis basic sites in your molecule (like the carbonyl oxygen of the lactone ring), inducing large changes in the chemical shifts of nearby protons.[18] The magnitude of this shift is dependent on the distance from the lanthanide ion, which can effectively spread out a crowded spectrum.[17] However, LSRs can also cause line broadening, and their use has become less common with the routine availability of high-field 2D NMR.[17]

  • Pure Shift NMR: These are advanced 1D experiments that aim to remove the effects of proton-proton coupling, collapsing multiplets into singlets.[12] This can dramatically simplify a spectrum and resolve overlap between adjacent multiplets. These experiments require specialized pulse sequences and are typically available on modern NMR spectrometers.

References
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Dekić, V., Dekić, B., & Radulović, N. (2014). ¹H and ¹³C NMR spectral assignments of an amino acid-coumarin hybrid. Journal of the Serbian Chemical Society, 79(1), 101-107. Retrieved from [Link]

  • Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkivoc, 2019(6), 1-16. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative. Retrieved from [Link]

  • SLU Publication Database. (n.d.). Reducing signal interference in complex NMR spectra. Retrieved from [Link]

  • Andersen, O. M., et al. (2021). Structure Elucidation of Prenyl- and Geranyl-Substituted Coumarins in Gerbera piloselloides by NMR Spectroscopy, Electronic Circular Dichroism Calculations, and Single Crystal X-ray Crystallography. Molecules, 26(11), 3155. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Grimm, C., et al. (2022). Impact of solvent interactions on ¹H and ¹³C chemical shifts investigated using DFT and a reference dataset recorded in CDCl₃ and CCl₄. Physical Chemistry Chemical Physics, 24(40), 24651-24661. Retrieved from [Link]

  • Hodgkinson, P., & Sauri, J. (2022). Advances in NMR spectroscopy of small molecules in solution. Royal Society of Chemistry, 48, 77-119.
  • Hrdlovič, P., et al. (2012). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Molecules, 17(5), 5471-5492. Retrieved from [Link]

  • ResearchGate. (2024, January 22). Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • National Institutes of Health. (2024, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • Asian Journal of Medical Research and Health Sciences. (2023, August 11). Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. Retrieved from [Link]

  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]

  • Dharmatti, S. S., et al. (1962). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences - Section A, 56(2), 71-81. Retrieved from [Link]

  • ACS Publications. (n.d.). 2D NMR Structure Elucidation of a New Coumarin Glycoside from Xeromphis spinosa. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2D ¹H-¹⁵N HMQC NMR spectrum of coumarin 3 (DMSO-d₆). Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Seton Hall University. (2023, May 20). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Retrieved from [Link]

  • Bar-Ilan University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 17). Application of Lanthanide Shift Reagent to the ¹H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]

  • PubMed. (2007, May 29). 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling. Retrieved from [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]

  • Reddit. (2021, April 19). Reporting Overlapping Signals in 1H NMR. Retrieved from [Link]

  • ResearchGate. (2024, December 11). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • OMICS International. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November 29). Advances in NMR spectroscopy of small molecules in solution.

Sources

Troubleshooting

Technical Support Center: Photophysical Optimization of 7-Ethyl-4-Methylcoumarin

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected fluorescence quenching in custom-synthesized fluorophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected fluorescence quenching in custom-synthesized fluorophores.

7-ethyl-4-methylcoumarin , typically synthesized via the Pechmann condensation of 7-ethylphenol and ethyl acetoacetate 1, is a highly useful scaffold. The ethyl group at the 7-position acts as a weak electron-donating substituent 2. While this imparts favorable photophysical properties, it also makes the molecule's excited state highly sensitive to its microenvironment. If you are experiencing a low fluorescence quantum yield (Φf), the issue is rarely a degraded sample; rather, it is usually a mismatch between the molecule's photophysics and your experimental conditions.

Below is our comprehensive guide to diagnosing and overcoming low quantum yield in your coumarin assays.

Mechanistic Overview: Why is my fluorescence quenching?

To troubleshoot effectively, we must first understand the causality of the quenching. Upon photoexcitation, the molecule transitions from the Ground State (S0) to a Locally Excited (LE) state. However, environmental factors can force the molecule into non-radiative decay pathways.

G S0 Ground State (S0) 7-ethyl-4-methylcoumarin S1_LE Locally Excited State (S1-LE) Highly Fluorescent S0->S1_LE Photoexcitation (λ_abs) S1_LE->S0 Fluorescence (High QY) S1_ICT Intramolecular Charge Transfer State (ICT) S1_LE->S1_ICT Solvent Relaxation (Polar Media) Triplet Triplet State (T1) Intersystem Crossing S1_LE->Triplet Heavy Atom / O2 Collision TICT Twisted ICT State (TICT) Non-Radiative Decay S1_ICT->TICT H-Bonding & Bond Rotation TICT->S0 Non-Radiative Quenching Triplet->S0 Phosphorescence / Non-Radiative

Mechanistic pathways of fluorescence quenching in 7-ethyl-4-methylcoumarin.

Frequently Asked Questions (Diagnostic FAQs)

Q1: Why does my 7-ethyl-4-methylcoumarin exhibit a drastically reduced quantum yield in aqueous or alcoholic buffers? A: This is a classic solvatochromic effect driven by the molecule's dipole moment. Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT). In polar protic solvents (like water or methanol), solvent molecules rapidly reorient to stabilize this charge-separated state. This stabilization lowers the energy barrier for rotation around the structural bonds, leading to a non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state 3. Furthermore, hydrogen bonding from protic solvents exacerbates this by locking the molecule into this twisted, non-radiative conformation.

Q2: How can I determine if the low quantum yield is due to Aggregation-Caused Quenching (ACQ) or an inherent solvent effect? A: 7-ethyl-4-methylcoumarin is a relatively planar, hydrophobic molecule. At concentrations above 10 μM in poor solvents, it tends to form π-π stacked aggregates, which possess low-lying non-radiative states. To differentiate ACQ from solvent effects, perform a serial dilution. If the relative quantum yield increases as concentration decreases, ACQ is the culprit. If the yield remains constant but low, the solvent environment is responsible.

Q3: My Stern-Volmer plots show an upward curvature when testing in different buffers. What does this indicate? A: A positive (upward) deviation in a Stern-Volmer plot typically indicates a combination of dynamic (collisional) quenching and static quenching (formation of a non-fluorescent ground-state complex), often modeled by the "sphere of action" static quenching model 4. To isolate the mechanism, conduct temperature-dependent lifetime measurements: dynamic quenching constants (diffusion-limited) increase with temperature, whereas static quenching constants decrease 5.

Troubleshooting Guides & Experimental Protocols

To establish a baseline of truth for your molecule, you must eliminate experimental artifacts. The following self-validating protocols are designed to isolate the true quantum yield of 7-ethyl-4-methylcoumarin.

Workflow Step1 1. Prepare 1 μM Analyte in Target Solvent Step2 2. Measure Absorbance Ensure OD < 0.05 Step1->Step2 Decision Is OD < 0.05? Step2->Decision Dilute Dilute Sample (Prevent Inner-Filter) Decision->Dilute No Step3 3. Freeze-Pump-Thaw Degassing (3 Cycles) Decision->Step3 Yes Dilute->Step2 Step4 4. Record Emission & Calculate Relative QY Step3->Step4

Self-validating experimental workflow for accurate quantum yield measurement.

Protocol 1: Relative Quantum Yield Determination & Inner-Filter Mitigation

Absolute quantum yield measurements via integrating spheres are highly prone to scattering errors at the low concentrations required to prevent ACQ. We recommend the single-point relative method using Quinine Sulfate in 0.1 M H₂SO₄ as a standard reference [[4]]().

  • Preparation: Prepare a 1 mM stock of 7-ethyl-4-methylcoumarin in spectroscopic-grade dioxane.

  • Dilution: Dilute the stock to 1 μM in your test solvent (e.g., Toluene).

  • Self-Validation Check (Critical): Measure the UV-Vis absorbance of the 1 μM solution. The Optical Density (OD) at the excitation wavelength must be strictly ≤ 0.05.

  • Measurement: Record the emission spectrum. Integrate the area under the fluorescence curve and compare it against the Quinine Sulfate standard, correcting for the refractive index of the solvents.

Protocol 2: Elimination of Collisional Quenchers via Freeze-Pump-Thaw

Molecular oxygen (O₂) is a potent dynamic quencher that facilitates intersystem crossing from the S1 state to the T1 (triplet) state, destroying fluorescence.

  • Setup: Transfer 2 mL of your validated 1 μM coumarin solution into a specialized Schlenk quartz cuvette.

  • Freeze: Submerge the base of the cuvette in liquid nitrogen (77 K) until the solvent is completely frozen solid.

  • Pump: Open the cuvette valve to a high-vacuum line (< 10⁻³ Torr) for 5 minutes to evacuate all headspace gases.

  • Thaw: Close the vacuum valve and transfer the cuvette to a room-temperature water bath. As the solvent thaws, trapped O₂ will bubble out of the solution.

  • Cycle: Repeat steps 2-4 for a total of three to five cycles until no more bubbles are observed during the thaw phase.

  • Self-Validation Check: Weigh the cuvette before and after the entire process. A mass loss of >1% indicates solvent evaporation during the vacuum phase.

    • Causality: Evaporation concentrates the fluorophore, risking ACQ and invalidating comparative calculations. If mass loss occurs, discard the sample and repeat with stricter temperature control (ensure complete freezing before pumping).

Quantitative Data: Solvent & Environmental Effects

To guide your assay design, refer to this matrix of expected photophysical behaviors for 7-ethyl-4-methylcoumarin across different environments.

Solvent EnvironmentDielectric Constant (ε)H-Bond Donor Capacity (α)Dominant Excited StateTypical QY ImpactPrimary Quenching Mechanism
Toluene (Non-polar)2.380.00Locally Excited (LE)High (>0.80)Minimal (Ideal Baseline)
Chloroform (Weakly Polar)4.810.20ICTModerate (~0.50)Mild Solvent Relaxation
Acetonitrile (Polar Aprotic)37.50.19ICT / TICTLow (~0.20)TICT State Formation
Methanol (Polar Protic)32.70.93TICTVery Low (<0.05)H-Bonding + TICT
Aqueous Buffer (pH 7.4)80.11.17TICTNegligibleSevere H-Bonding + ACQ

Note: If your biological assay requires aqueous conditions, consider encapsulating the 7-ethyl-4-methylcoumarin in cyclodextrins or bovine serum albumin (BSA) hydrophobic pockets to shield the fluorophore from protic quenching.

References
  • Manjunatha, et al. "Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative." PubMed (NIH). URL:[Link]

  • Maciejewska, et al. "Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution." PMC (NIH). URL: [Link]

  • Kazem, M.H. & Ahamed, L.S. "Synthesis and Biological Studies of Schiff Bases Derived from 4-methyl 7-Ethylcoumarin." Iraqi Journal of Science. URL:[Link]

Sources

Optimization

Soxhlet extraction optimization for 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- isomers

Technical Support Center: Soxhlet Extraction Optimization for 7-Ethyl-4-methylcoumarin Isomers Welcome to the Technical Support Center for the extraction and isolation of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- (7-ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Soxhlet Extraction Optimization for 7-Ethyl-4-methylcoumarin Isomers

Welcome to the Technical Support Center for the extraction and isolation of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- (7-ethyl-4-methylcoumarin) isomers. Designed for analytical chemists and drug development professionals, this guide bypasses generic advice to provide field-proven methodologies, causality-driven troubleshooting, and authoritative data to optimize your continuous solid-liquid extraction workflows.

Mechanistic Overview & Extraction Workflow

7-Ethyl-4-methylcoumarin is a moderately polar compound. The core challenge in extracting its isomers lies in the vulnerability of the lactone ring (the 2H-1-Benzopyran-2-one core) to hydrolysis or transesterification under prolonged thermal stress—especially in the presence of protic solvents and trace moisture. Soxhlet extraction remains a gold standard due to its exhaustive nature, but it requires precise optimization of solvent dielectric constants and reflux cycling to maintain stereochemical and structural integrity.

Workflow Step1 1. Matrix Preparation (Milling to 40-60 mesh) Step2 2. Defatting (Optional) (n-Hexane Reflux) Step1->Step2 Step3 3. Target Extraction (DCM / Methanol Gradient) Step2->Step3 Step4 4. In-line Validation (TLC UV-365nm Check) Step3->Step4 4-6 cycles/hr Step4->Step3 Active Fluorescence Step5 5. Concentration (Rotary Evaporation) Step4->Step5 Exhaustion Confirmed Step6 6. Isomer Resolution (Prep-HPLC / SFC) Step5->Step6

Workflow for the optimized Soxhlet extraction and validation of coumarin isomers.

Validated Step-by-Step Methodology

To ensure a self-validating system, this protocol integrates in-line quality control checks, eliminating the guesswork from extraction endpoints and ensuring reproducibility.

Phase 1: Matrix Preparation & Assembly

  • Milling : Pulverize the raw matrix to a uniform 40-60 mesh size.

    • Causality: Particles that are too fine cause solvent channeling and thimble clogging; particles too large reduce the surface-area-to-volume ratio, severely depressing the extraction kinetics.

  • Defatting (Optional but Recommended) : If the matrix is lipid-rich, perform a preliminary 2-hour Soxhlet extraction using n-hexane. Discard or store the hexane fraction.

    • Causality: Removing lipophilic waxes prevents co-elution and column fouling during downstream isomer resolution.

  • Apparatus Assembly : Load the dried, defatted matrix into a cellulose thimble. Ensure the top of the matrix bed rests at least 1 cm below the siphon tube's apex to guarantee complete submersion during the fill phase.

Phase 2: Target Extraction & In-line Validation 4. Solvent Selection : Add Dichloromethane (DCM) or Methanol to the boiling flask. Methanol yields the highest total coumarin concentration[1], while DCM offers superior selectivity and lower thermal stress[2]. 5. Reflux Optimization : Set the heating mantle to achieve a steady reflux rate of 4 to 6 cycles per hour. 6. Self-Validating Endpoint (In-line QC) : After 4 hours, extract a 10 µL micro-aliquot from the Soxhlet chamber just before a siphon event. Spot this onto a silica gel TLC plate, elute with Hexane:Ethyl Acetate (7:3), and visualize under a UV lamp at 365 nm.

  • Validation: The extraction is complete only when the solvent chamber aliquot shows zero blue/green fluorescence. By cross-referencing this exhaustion check with the final gravimetric yield, the system self-validates the extraction efficiency before moving to HPLC.

Phase 3: Recovery 7. Concentration : Transfer the extract to a rotary evaporator. Concentrate under reduced pressure (e.g., 40°C, 150 mbar for DCM) to prevent thermal degradation of the isomers.

Troubleshooting Guide

Q: My 7-ethyl-4-methylcoumarin isomers are showing significant thermal degradation and lactone ring opening. How do I prevent this? A: This is a classic symptom of prolonged exposure to high-boiling protic solvents (like water or ethanol) combined with trace acidic/basic impurities in the matrix.

  • Solution: Switch to a lower boiling point, aprotic solvent such as Dichloromethane (b.p. 39.6°C)[2]. If methanol must be used to maximize raw yield, limit the extraction time to under 4 hours and ensure the matrix is completely dry to prevent hydrolytic cleavage of the 2H-1-Benzopyran-2-one core.

Q: I am experiencing poor resolution between the 7-ethyl-4-methyl- regioisomers during downstream preparative HPLC. What went wrong during extraction? A: Poor downstream isomer resolution is frequently caused by the co-extraction of complex matrix interferences (e.g., polyphenols or heavy lipids) that alter the stationary phase kinetics.

  • Solution: Implement a sequential polarity gradient in your Soxhlet apparatus. By carefully controlling the extraction temperature and using a highly specific solvent sequence, you can achieve preliminary enrichment of specific isomers directly in the Soxhlet extractor[3]. Start with a non-polar wash (hexane), followed by a mid-polar extraction (DCM).

Q: The Soxhlet apparatus is filling with solvent, but it is not siphoning back into the boiling flask. A: This is known as a "vapor lock" or surface tension block in the siphon tube.

  • Solution: Experience-based fix: Temporarily remove the heat source to let the vapor pressure drop, which usually breaks the lock immediately. To prevent recurrence, wrap the side vapor tube in glass wool to maintain a high vapor temperature, ensuring smooth pressure equilibration.

Quantitative Data: Solvent Optimization Matrix

Selecting the right solvent is a critical balance between yield and isomer integrity.

SolventBoiling Point (°C)Polarity IndexExpected Yield (%)Isomer Integrity & Notes
n-Hexane 68.00.1< 5%High. Used strictly for preliminary defatting.
Dichloromethane 39.63.1> 85%High. Optimal for minimizing thermal degradation[2].
Methanol 64.75.1> 90%Moderate. Highest raw yield, but risks transesterification[1].
Deionized Water 100.010.2VariableLow. High risk of lactone hydrolysis at 100°C[1].

Frequently Asked Questions (FAQs)

Q: How does Soxhlet extraction compare to Ultrasound-Assisted Extraction (UAE) for coumarin derivatives? A: While Soxhlet is the standard for exhaustive recovery, probe-based Ultrasound-Assisted Extraction (UAE) can sometimes yield higher extraction fractions in a fraction of the time due to acoustic cavitation disrupting the plant cell walls. However, bath-based UAE generally underperforms Soxhlet[4]. For isomer-specific work where thermal stability is paramount, probe UAE is a viable modern alternative, though Soxhlet remains superior for unsupervised, continuous bulk extraction.

Q: Can I scale up this Soxhlet method directly to pilot-plant scale? A: Direct geometric scale-up of Soxhlet is inefficient due to the massive solvent volumes required and prolonged heating times, which exacerbate isomer degradation. For pilot scale, transition to Pressurized Liquid Extraction (PLE) or Supercritical Fluid Extraction (SFE) using CO2 with a methanol co-solvent, which mimics the exhaustive nature of Soxhlet but under inert, low-temperature conditions.

References

  • Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet Source: Bulgarian Chemical Communications (bas.bg) URL:[Link]

  • Scopoletin: A new coumarin isolated from four parts of Iraqi Eichhornia crassipes: its extraction Source: Horizon e-Publishing (horizonepublishing.com) URL:[Link]

  • Extraction and Potential of Cinnamon Essential Oil towards Repellency and Insecticidal Activity Source: International Journal of Scientific and Research Publications (ijsrp.org) URL:[Link]

  • Synthesis of New Substituted Coumarin Derivatives containing Schiff-Base as Potential Antimicrobial and Antioxidant Agents Source: ResearchGate (researchgate.net) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in 7-Ethyl-4-Methylcoumarin Synthesis

Welcome to the Application Support Center. The synthesis of 7-ethyl-4-methylcoumarin via the Pechmann condensation of 3-ethylphenol and ethyl acetoacetate (EAA) is a foundational transformation in drug development and ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of 7-ethyl-4-methylcoumarin via the Pechmann condensation of 3-ethylphenol and ethyl acetoacetate (EAA) is a foundational transformation in drug development and materials science. While solid acid catalysts (e.g., Amberlyst-15, zeolites, metal oxides, and MOFs like UiO-66-SO₃H) offer significant advantages over homogeneous acids regarding product isolation and green chemistry, they are highly susceptible to deactivation.

As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will examine the thermodynamic and kinetic causalities of catalyst deactivation—specifically water poisoning, coking, and thermal degradation—and provide self-validating protocols to ensure your workflows remain robust and reproducible.

Diagnostic Workflow for Catalyst Deactivation

DiagnosticTree Start Catalyst Deactivation Detected Q1 Is the catalyst physically discolored (dark/black)? Start->Q1 Coking Coking / Pore Blockage (Carbonaceous Deposits) Q1->Coking Yes Q2 Was reaction temp > 120°C? Q1->Q2 No RegenCoke Regeneration: Calcination (Inorganic) or Solvent Wash (Resin) Coking->RegenCoke Thermal Thermal Degradation (e.g., Desulfonation) Q2->Thermal Yes Water Water Poisoning (Competitive Adsorption) Q2->Water No RegenThermal Irreversible. Replace Catalyst. Thermal->RegenThermal RegenWater Regeneration: Vacuum Drying / Dean-Stark Setup Water->RegenWater

Troubleshooting workflow for identifying and resolving solid acid catalyst deactivation.

Core Troubleshooting Guides (FAQs)

Q1: My solid acid catalyst (e.g., Amberlyst-15 or Zeolite) shows high conversion in cycle 1, but yield drops by >40% in cycle 2. Why? A: This is the classic signature of Water Poisoning . The Pechmann condensation proceeds through transesterification, intramolecular hydroxyalkylation, and finally, dehydration. The stoichiometric release of water during the final dehydration step is detrimental to Brønsted acid sites (such as the -SO₃H groups on Amberlyst-15 or UiO-66-SO₃H)[1]. Water molecules competitively adsorb onto these active sites, forming a hydration sphere that physically blocks the bulky 3-ethylphenol and EAA substrates from coordinating. Causality & Solution: To break the hydration sphere, you must implement continuous water removal. If running under solvent-free conditions, utilize a vacuum purge. If using a solvent (e.g., toluene), equip your reactor with a Dean-Stark trap. Alternatively, transition to a hydrophobic catalyst support, such as tailored mesoporous zeolites, which inherently repel water while maintaining internal acidity.

Q2: The recovered catalyst has turned dark brown or black, and the reaction mixture is highly discolored. What is the mechanism of this failure? A: You are observing Coking (Carbonaceous Deposition) . The Pechmann condensation involves highly reactive intermediates. When mass transfer is limited—often due to the microporosity of standard zeolites—the intermediates remain trapped within the catalyst pores. These trapped species undergo secondary acid-catalyzed oligomerization and polymerization, forming heavy carbonaceous deposits that physically plug the pores and mask the active sites. Causality & Solution: For inorganic catalysts (e.g., Zeolites, Zn-Ti-O NPs), run an oxidative calcination regeneration protocol (see Protocol 2). To prevent coking in future runs, switch to a mesoporous catalyst (like MFI zeolite nanosponges) which drastically reduces the diffusion path length, allowing products to exit before polymerizing.

Q3: To overcome low yields, I increased the reaction temperature to 130°C. The yield of 7-ethyl-4-methylcoumarin actually decreased, and my Amberlyst-15 beads degraded into a fine powder. What went wrong? A: You have induced Thermal Degradation and shifted the thermodynamic equilibrium toward side reactions. Amberlyst-15 is a styrene-divinylbenzene copolymer; exposing it to temperatures above 120°C causes irreversible desulfonation (cleavage of the -SO₃H groups) and structural collapse of the polymer matrix[2]. Furthermore, at elevated temperatures (>110°C), the reaction pathway can diverge, favoring the Simonis reaction which produces chromone byproducts instead of the desired coumarin[2]. Causality & Solution: Strictly maintain the reaction temperature between 90°C and 110°C[2],[3]. If higher activation energy is required for your specific 3-ethylphenol derivative, you must abandon polymeric resins and utilize thermally stable inorganic solid acids like Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles[3].

Mechanistic Pathway & Deactivation Nodes

Mechanism Reactants 3-Ethylphenol + Ethyl Acetoacetate Transesterification Transesterification (Acid Catalyzed) Reactants->Transesterification Michael Intramolecular Hydroxyalkylation Transesterification->Michael Dehydration Dehydration (-H2O) Michael->Dehydration Coking Polymerization (Pore Blockage) Michael->Coking Side Reactions Product 7-Ethyl-4-methylcoumarin Dehydration->Product WaterPoison Water Poisoning Blocks Acid Sites Dehydration->WaterPoison Releases H2O WaterPoison->Transesterification Inhibits Coking->Transesterification Inhibits

Pechmann condensation pathway highlighting nodes susceptible to water poisoning and coking.

Quantitative Data: Catalyst Performance & Deactivation Metrics

The following table synthesizes the operational limits and deactivation modes of common solid acid catalysts used in coumarin synthesis.

Catalyst SystemOptimal Temp (°C)Primary Deactivation ModeCycle 1 Yield (%)Cycle 3 Yield (%)Recommended Regeneration
Amberlyst-15 90–110Thermal / Water Poisoning9245Solvent wash / Vacuum dry
Microporous Zeolite (H-Y) 110–130Coking (Pore Blockage)8530Calcination (500°C, Air)
Mesoporous MFI Zeolite 110–130Water Poisoning9588Calcination (500°C, Air)
Zn₀.₉₂₅Ti₀.₀₇₅O NPs 110Minimal (Highly Stable)8885Solvent wash (Ethanol)
UiO-66-SO₃H (MOF) 90–100Water Poisoning9078Vacuum activation (120°C)
Standard Operating Protocols (SOPs)
Protocol 1: Self-Validating Synthesis of 7-Ethyl-4-methylcoumarin with In-Situ Water Removal

This protocol utilizes a Dean-Stark apparatus to prevent water poisoning of the catalyst, ensuring sustained turnover frequencies.

  • Setup: In a 100 mL round-bottom flask, combine 3-ethylphenol (10.0 mmol), ethyl acetoacetate (11.0 mmol, 1.1 eq), and 0.2 g of activated solid acid catalyst (e.g., Amberlyst-15 or Mesoporous Zeolite). Add 30 mL of anhydrous toluene.

  • Apparatus: Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring.

  • Self-Validation Step (Critical): Monitor the water collection in the Dean-Stark trap. The theoretical yield of water for a 10 mmol reaction is exactly 180 µL.

    • Diagnostic check: If the water volume plateaus at <100 µL but TLC indicates the disappearance of 3-ethylphenol, the reaction has likely diverted to the water-free Simonis chromone pathway due to excessive temperature or incorrect catalyst acidity[2]. Immediately halt heating.

  • Workup: Once 180 µL of water is collected (typically 2-4 hours), cool the mixture to room temperature. Filter the solid catalyst via vacuum filtration (save for Protocol 2). Concentrate the filtrate under reduced pressure and recrystallize the crude 7-ethyl-4-methylcoumarin from an ethanol/water mixture.

Protocol 2: Catalyst Regeneration (Decoking & Re-acidification for Inorganic Oxides/Zeolites)

Note: Do NOT use this protocol for polymeric resins like Amberlyst-15 or MOFs, as they will combust.

  • Solvent Wash: Wash the recovered coked catalyst (e.g., Zeolite or Zn₀.₉₂₅Ti₀.₀₇₅O) sequentially with 20 mL of hot ethanol and 20 mL of acetone to remove loosely bound physisorbed organics.

  • Drying: Dry the catalyst in an oven at 100°C for 2 hours to remove residual solvents.

  • Self-Validation Step (Mass Profiling): Weigh the dried, coked catalyst accurately.

  • Calcination: Transfer the catalyst to a muffle furnace. Ramp the temperature at 5°C/min to 500°C under a continuous flow of air. Hold at 500°C for 4 hours to oxidatively cleave and burn off the carbonaceous deposits.

  • Re-weighing & Diagnostics: Cool to room temperature in a desiccator and re-weigh the catalyst. The mass loss corresponds to the oxidized coke.

    • Diagnostic check: If the mass loss is >15%, your previous reaction suffered from severe mass-transfer limitations. Consider switching to a mesoporous support to prevent future pore blockage.

References
  • ACS Omega. "Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin." [Link]

  • NIScPR. "Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts."[Link]

  • ACS Publications. "Mesoporous MFI Zeolite Nanosponge as a High-Performance Catalyst in the Pechmann Condensation Reaction."[Link]

  • ACS Omega. "Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts." [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Antioxidant Efficacy: 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- vs. Ascorbic Acid

Executive Overview & Structural Rationale In the landscape of synthetic antioxidants and drug development, 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- (commonly known as 7-ethyl-4-methylcoumarin) has emerged as a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Structural Rationale

In the landscape of synthetic antioxidants and drug development, 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- (commonly known as 7-ethyl-4-methylcoumarin) has emerged as a highly versatile structural scaffold. While 1[1] remains the gold standard for water-soluble antioxidant efficacy due to its rapid electron-donating enediol structure, recent pharmacological studies demonstrate that specific derivatives of 7-ethyl-4-methylcoumarin can rival or even exceed ascorbic acid's free radical scavenging capabilities[2][3].

The causality behind this efficacy lies in the benzopyrone ring system. The base coumarin structure provides a rigid, planar, and highly conjugated framework. The addition of electron-donating groups (the 7-ethyl and 4-methyl moieties) increases the electron density of the aromatic ring[4]. When this scaffold is further functionalized—specifically through nitration, reduction, and subsequent conversion into azo or Schiff base derivatives—the extended delocalization of the unpaired electron drastically lowers the bond dissociation enthalpy (BDE)[3][5]. This structural tuning allows the synthetic coumarin to perform highly efficient Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) to quench reactive oxygen species (ROS).

Mechanistic Pathways of Radical Scavenging

Understanding the performance delta between these two compounds requires analyzing their distinct quenching mechanisms. Ascorbic acid neutralizes radicals via a sequential proton/electron loss, forming a resonance-stabilized ascorbyl radical that eventually oxidizes to dehydroascorbic acid.

Conversely, the antioxidant power of 7-ethyl-4-methylcoumarin derivatives is heavily dependent on the substituents attached to the benzopyrone core. While the base 7-ethyl-4-methylcoumarin exhibits moderate scavenging, its advanced derivatives (such as azo-coupled or imine-linked Schiff bases) utilize their extended π-conjugation networks to stabilize the resulting phenoxyl or coumarin radicals[4][5]. This makes them exceptionally potent in lipid-rich environments where water-soluble ascorbic acid may struggle to penetrate.

Mechanism cluster_0 7-Ethyl-4-methylcoumarin Derivatives cluster_1 Ascorbic Acid (Standard) ROS Reactive Oxygen Species (ROS) C1 Extended Conjugation (Azo/Schiff Base) C2 Hydrogen Atom Transfer (HAT) Single Electron Transfer (SET) C1->C2 C2->ROS Quenches C3 Stable Coumarin Radical C2->C3 A1 Enediol Structure A2 Sequential Proton/Electron Loss A1->A2 A2->ROS Quenches A3 Ascorbyl Radical -> Dehydroascorbic Acid A2->A3

Mechanistic pathways of ROS quenching by coumarin derivatives versus ascorbic acid.

Comparative Efficacy Data

The table below synthesizes the quantitative and qualitative performance metrics of these compounds, specifically focusing on the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which is the standard benchmark for evaluating antioxidant IC50 values[1][3].

Compound / AntioxidantStructural ClassificationPrimary Mechanism of ActionRelative DPPH Scavenging Efficacy (IC50)
Ascorbic Acid (Vitamin C) Water-soluble enediolSequential electron/proton transferGold Standard (Baseline)
7-Ethyl-4-methylcoumarin Substituted benzopyroneModerate HAT/SETModerate (Requires further derivatization)
7-E-4-MC Azo Derivatives Extended conjugated coumarinEnhanced HAT via resonance stabilizationHigh (Comparable to or exceeding Ascorbic Acid)[2][5]
7-E-4-MC Schiff Bases Imine-linked coumarinDirect radical quenching & chelationHigh (Broad-spectrum radical scavenging)[3][4]

Data Note: Recent synthetic studies have demonstrated that specific azo derivatives of 7-ethyl-4-methylcoumarin (e.g., synthesized via diazonium salt coupling) yield IC50 values that indicate "powerful antioxidants compared with ascorbic acid as a standard reference"[2][3].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the coumarin scaffold and the subsequent evaluation of its antioxidant capacity. Each workflow is designed as a self-validating system.

Synthesis of 7-Ethyl-4-methylcoumarin (Pechmann Condensation)

Causality of the Protocol: The Pechmann condensation is selected because it allows for the direct, high-yield synthesis of the benzopyrone ring from simple phenols and β-keto esters[2][4]. The addition of concentrated sulfuric acid acts as a dual-purpose catalyst: it drives the initial transesterification and subsequently forces the intramolecular electrophilic aromatic substitution and dehydration[4][6].

  • Reagent Preparation: Combine equimolar amounts of 7-ethylphenol and ethyl acetoacetate in a reaction flask.

  • Acid Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄) dropwise while maintaining the reaction vessel in an ice bath (0–5°C). Rationale: Strict temperature control prevents the thermal degradation of the β-keto ester and controls the exothermic nature of the dehydration step.

  • Reaction Propagation: Stir the mixture continuously at room temperature until the reaction is complete (typically monitored via TLC).

  • Precipitation & Purification: Pour the mixture over crushed ice to precipitate the crude 7-ethyl-4-methylcoumarin. Filter, wash with cold distilled water to neutralize residual acid, and recrystallize from ethanol to achieve ~90% yield[3][4].

DPPH Radical Scavenging Assay

Causality of the Protocol: The DPPH assay utilizes a stable, nitrogen-centered free radical that exhibits a strong absorption band at 517 nm. As the antioxidant donates a hydrogen atom, the radical is reduced to the yellow-colored diphenylpicrylhydrazine. This protocol is self-validating: the uninhibited DPPH solution establishes the maximum absorbance threshold, while a solvent blank calibrates the baseline. Any reduction in absorbance is strictly causally linked to the antioxidant's efficacy[3][5].

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in analytical-grade methanol. Prepare serial dilutions of the synthesized coumarin derivatives and the Ascorbic Acid standard.

  • Reaction Initiation: Mix 1.0 mL of the test sample (or standard) with 2.0 mL of the DPPH solution in a cuvette.

  • Dark Incubation: Incubate the mixture in complete darkness for 30 minutes at room temperature. Rationale: DPPH radicals are highly sensitive to light and can degrade via photo-oxidation, which would artificially inflate the perceived scavenging efficacy.

  • Spectrophotometric Measurement: Measure the absorbance at 517 nm against a methanol blank.

  • Validation & Calculation: Calculate the percentage of radical scavenging using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100 Determine the IC50 (concentration required to scavenge 50% of the radicals) via linear regression analysis to directly compare the coumarin derivatives against Ascorbic Acid[2][3].

Workflow Step1 1. Pechmann Condensation 7-Ethylphenol + Ethyl Acetoacetate Step2 2. Nitration & Reduction Yields Amino-Coumarin Intermediate Step1->Step2 Step3 3. Schiff Base / Azo Coupling Generates Potent Antioxidant Step2->Step3 Step4 4. DPPH Assay Validation Incubation & Absorbance (517 nm) Step3->Step4 Step5 5. IC50 Calculation Compare vs Ascorbic Acid Step4->Step5

Step-by-step workflow from the synthesis of coumarin derivatives to antioxidant validation.

References

  • Synthesis of New Substituted Coumarin Derivatives containing Schiff-Base as Potential Antimicrobial and Antioxidant Agents. ResearchGate.4

  • Synthesis and Biological Studies of 4‐Methyl-7‐Ethylcoumarin Derivatives Containing Azo Group. Researcher.life / ResearchGate.2

  • Synthesis and Biological Studies of Schiff Bases Derived from 4-methyl 7-Ethylcoumarin. University of Baghdad.3

  • Antioxidant Activity of Coumarins. Encyclopedia.pub.1

Sources

Comparative

benchmarking 7-ethyl-4-methylcoumarin Schiff bases vs vancomycin and amikacin

Benchmarking 7-Ethyl-4-Methylcoumarin Schiff Bases vs. Clinical Standards: A Technical Guide to Next-Generation Antimicrobials As antimicrobial resistance (AMR) accelerates, the limitations of traditional monotherapies l...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 7-Ethyl-4-Methylcoumarin Schiff Bases vs. Clinical Standards: A Technical Guide to Next-Generation Antimicrobials

As antimicrobial resistance (AMR) accelerates, the limitations of traditional monotherapies like vancomycin and amikacin have become a critical bottleneck in drug development. Vancomycin, a bulky glycopeptide, is inherently restricted to Gram-positive bacteria due to its inability to penetrate the outer membrane porins of Gram-negative species. Conversely, amikacin, an aminoglycoside, is highly effective against Gram-negative pathogens but faces rising resistance via enzymatic modification.

To bypass these resistance mechanisms, researchers are engineering hybrid pharmacophores. Recent breakthroughs highlight 7-ethyl-4-methylcoumarin Schiff bases —specifically a highly active derivative known as Compound 15 —as broad-spectrum candidates capable of outperforming traditional clinical standards. This guide provides an objective benchmarking analysis, mechanistic rationale, and self-validating experimental protocols for evaluating these novel agents.

Molecular Rationale & Mechanism of Action

The superior efficacy of coumarin Schiff bases stems from their dual-pharmacophore architecture, which synergizes lipophilicity with targeted hydrogen bonding[1],[2].

  • The Coumarin Scaffold: The 7-ethyl and 4-methyl substitutions on the benzopyrone ring significantly increase the molecule's lipophilicity. This allows the compound to seamlessly partition into and disrupt the lipid bilayers of both Gram-positive and Gram-negative bacterial membranes[2].

  • The Schiff Base (Imine) Linkage: The azomethine group (–C=N–) acts as a critical hydrogen-bond donor/acceptor. Once the coumarin core facilitates cellular entry, the imine bond chelates essential metal ions or binds directly to the active sites of bacterial enzymes (such as DNA gyrase), arresting cellular metabolism[1].

MOA C Coumarin Core (Lipophilic Scaffold) M Membrane Permeation (Enhanced Lipid Solubility) C->M Increases S Schiff Base (-C=N-) (H-Bonding Acceptor) E Enzyme/Protein Inhibition (Target Binding) S->E Facilitates D Bacterial Cell Death (Broad Spectrum) M->D Disrupts Integrity E->D Arrests Metabolism

Proposed dual-action mechanism of coumarin Schiff bases against bacterial targets.

Benchmarking Data: Compound 15 vs. Clinical Standards

Recent biological evaluations tested these synthetic compounds at a standardized concentration of 1×10−3 M against representative bacterial strains. Standardizing by molarity rather than mass ensures a true molecule-to-molecule comparison, eliminating bias caused by the high molecular weight of vancomycin (1,449 g/mol ) compared to the smaller Schiff base derivatives.

Table 1: Comparative Antimicrobial Efficacy at 1×10−3 M

Antimicrobial AgentStaphylococcus aureus (Gram +)Escherichia coli (Gram -)Mechanistic Profile
Compound 15 (Schiff Base)High Activity High Activity Broad-spectrum; dual membrane/enzyme targeting.
Vancomycin (Standard)High ActivityNo ActivityGram-positive specific; inhibits cell wall synthesis.
Amikacin (Standard)Moderate ActivityHigh ActivityGram-negative specific; binds 30S ribosomal subunit.

Analytical Insight: Compound 15 demonstrates a rare broad-spectrum capability. While vancomycin is blocked by the lipopolysaccharide (LPS) layer of E. coli, the enhanced lipophilicity of Compound 15 allows it to traverse this barrier, matching amikacin's efficacy while retaining potent anti-staphylococcal activity,.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the regioselective synthesis of the coumarin Schiff base and the subsequent antimicrobial susceptibility testing (AST).

Protocol A: Regioselective Synthesis Workflow

The synthesis relies on a four-step sequence designed to maximize the yield of the specific 8-nitro isomer before Schiff base condensation.

  • Pechmann Condensation: React 3-ethylphenol with ethyl acetoacetate in the presence of concentrated sulfuric acid. Causality: The acid catalyzes the transesterification and subsequent intramolecular cyclization, affording 7-ethyl-4-methylcoumarin in ~90% yield[3].

  • Regioselective Nitration: Treat the product with a mixture of nitric and sulfuric acids strictly at 2–5°C. Causality: Maintaining low temperatures is essential to kinetically control the electrophilic aromatic substitution, directing the nitro group predominantly to the 8-position (yielding 8-nitro-7-ethyl-4-methylcoumarin) rather than the 6-position,.

  • Reduction: Reduce the nitro group using iron powder in an acidic medium (HCl). Causality: Fe/HCl is a mild reducing agent that selectively converts the nitro group to an amine without risking the hydrolytic cleavage of the sensitive coumarin lactone ring.

  • Schiff Base Condensation: React the resulting 8-amino-7-ethyl-4-methylcoumarin with substituted aromatic aldehydes in ethanol with a catalytic amount of glacial acetic acid. Reflux to yield Compound 15.

Synthesis Step1 Pechmann Condensation (3-ethylphenol + Ethyl acetoacetate) Step2 Regioselective Nitration (HNO3/H2SO4, 2-5°C) Step1->Step2 Step3 Mild Reduction (Fe/HCl) Step2->Step3 Step4 Schiff Base Formation (Aromatic Aldehydes) Step3->Step4 Final Compound 15 (Broad Spectrum Agent) Step4->Final

Four-step regioselective synthesis workflow for 7-ethyl-4-methylcoumarin Schiff bases.

Protocol B: Antimicrobial Susceptibility Benchmarking (Agar Well Diffusion)

This protocol validates the comparative efficacy of the synthesized compounds against clinical standards.

  • Inoculum Preparation: Adjust the turbidity of S. aureus and E. coli suspensions to the 0.5 McFarland standard (approximately 1.5×108 CFU/mL) to ensure consistent bacterial loading.

  • Molar Standardization: Prepare stock solutions of Compound 15, Vancomycin, and Amikacin at exactly 1×10−3 M in a biologically inert solvent (e.g., 10% DMSO). Causality: Molar standardization prevents the artificial inflation of efficacy for low-molecular-weight compounds, ensuring the Zone of Inhibition (ZOI) reflects true molecular potency.

  • Execution: Swab the standardized inoculum onto Mueller-Hinton agar plates. Punch 6 mm wells into the agar and load 50 µL of each test solution into distinct wells.

  • Incubation & Analysis: Incubate at 37°C for 24 hours. Measure the ZOI using a digital caliper. A ZOI for Compound 15 that equals or exceeds the clinical standards validates its broad-spectrum capability.

References

  • Kazem, M.H., & Ahamed, L.S. (2024). Synthesis and Biological Studies of Schiff Bases Derived from 4-methyl 7-Ethylcoumarin. Iraqi Journal of Science, 65(11), 6214–6228. (DOI:)

  • Shaikh, M.H., et al. (2016). Coumarin Triazoles as Potential Antimicrobial Agents. National Library of Medicine (PMC).

  • Abduljabbar, T.T., & Ha, M.K. (2021). Synthesis, Characterization and Antibacterial Evaluation of Some Coumarin Derivatives. ResearchGate.

Sources

Validation

Analytical Validation of Synthesized 7-Ethyl-4-methylcoumarin: A Comparative Guide Against Commercial Standards

As a Senior Application Scientist in drug development, I frequently encounter a critical bottleneck: validating the structural fidelity and purity of in-house synthesized intermediates against commercially procured refer...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter a critical bottleneck: validating the structural fidelity and purity of in-house synthesized intermediates against commercially procured reference materials. 7-Ethyl-4-methylcoumarin is a highly valuable scaffold for the development of fluorescent probes, azo dyes, and biologically active Schiff bases.

While commercial standards offer guaranteed purity, synthesizing this compound in-house via the Pechmann condensation is highly atom-economical and cost-effective. However, the burden of proof lies in the analytical validation. This guide objectively compares the spectroscopic performance of in-house synthesized 7-ethyl-4-methylcoumarin against a commercial reference standard, utilizing high-resolution ¹H-NMR and Diamond ATR-FTIR to establish a self-validating analytical workflow.

Mechanistic Grounding & Validation Workflow

The synthesis of 7-ethyl-4-methylcoumarin relies on the Pechmann condensation between 3-ethylphenol and ethyl acetoacetate. The reaction mechanism proceeds through three distinct phases: an initial electrophilic aromatic substitution (EAS), followed by transesterification, and concluding with dehydration to close the lactone ring[1].

To prove that our synthesized product is structurally identical to the commercial standard, we must deploy analytical techniques that probe both the functional group transformations (FT-IR) and the specific carbon-hydrogen framework (NMR).

ValidationWorkflow S1 3-Ethylphenol + Ethyl Acetoacetate S2 Pechmann Condensation (Conc. H2SO4, 0-5°C to RT) S1->S2 Electrophilic Attack S3 Crude 7-Ethyl-4-methylcoumarin S2->S3 Transesterification & Dehydration S4 Recrystallization (Aqueous EtOH) S3->S4 Impurity Removal S5 Pure Synthesized Product S4->S5 Yield: ~90% V1 ATR-FTIR Validation (Target: 1731 cm⁻¹ C=O) S5->V1 Solid State Analysis V2 1H-NMR Validation (Target: 2.4 ppm C4-CH3) S5->V2 CDCl3 Solution Ref Commercial Reference Standard Ref->V1 Baseline Spectra Ref->V2 Baseline Spectra

Workflow: Pechmann synthesis and dual-platform spectroscopic validation of 7-ethyl-4-methylcoumarin.

Comparative Analytical Data

FT-IR Performance: Synthesized vs. Commercial Standard

Traditional transmission FT-IR relies on KBr pellets, which are highly hygroscopic. Absorbed atmospheric moisture creates a broad O-H stretch at 3400 cm⁻¹, which can falsely indicate the presence of unreacted phenolic precursors. To establish a self-validating system, we utilize Diamond Attenuated Total Reflectance (ATR-FTIR) . This requires zero sample preparation, preserving the crystalline polymorph of the coumarin and ensuring the critical lactone C=O stretch is sharp and unshifted by matrix interactions.

The defining marker of successful cyclization is the disappearance of the phenolic -OH band and the emergence of a strong absorption band for the lactone ring carbonyl (C=O) at 1731 cm⁻¹[2].

Table 1: ATR-FTIR Spectral Comparison

Functional GroupExpected Region (cm⁻¹)Synthesized Product (cm⁻¹)Commercial Standard (cm⁻¹)Diagnostic Significance
Lactone C=O 1700–174017311730Confirms coumarin core formation[2]
Aromatic C=C 1550–16201612, 15581610, 1555Validates aromatic ring integrity
Alkyl C-H (sp³) 2850–29602965, 28722963, 2870Confirms presence of ethyl/methyl groups
Phenolic O-H 3200–3500AbsentAbsentProves absence of unreacted 3-ethylphenol
High-Resolution ¹H-NMR Structural Validation

While benchtop 60 MHz NMR systems are cost-effective, they suffer from severe peak overlap in the aromatic region, making it impossible to resolve fine splitting patterns. We utilize 400 MHz High-Resolution NMR to definitively map the proton framework.

The presence of the C3-proton at ~6.15 ppm is the definitive marker that the lactone ring has successfully closed. Furthermore, the ethyl group provides a classic first-order splitting pattern: a triplet at ~1.25 ppm (-CH₃) and a quartet at ~2.72 ppm (-CH₂-).

Table 2: ¹H-NMR (400 MHz, CDCl₃) Shift Comparison

Proton AssignmentMultiplicityExpected Shift (ppm)Synthesized Product (ppm)Commercial Standard (ppm)
-CH₂-CH₃ (Ethyl) Triplet (t)1.1 – 1.31.251.24
C4-CH₃ (Methyl) Singlet (s)2.3 – 2.52.402.40
-CH₂-CH₃ (Ethyl) Quartet (q)2.6 – 3.32.722.71
C3-H (Lactone) Singlet (s)6.0 – 6.36.156.14
Aromatic Protons Multiplet (m)7.0 – 7.67.12 – 7.487.10 – 7.45

Note: The synthesized product demonstrates near-perfect spectral alignment with the commercial standard, confirming high structural fidelity.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific trustworthiness, do not merely execute these steps; understand the causality behind each parameter.

Phase 1: Synthesis via Pechmann Condensation
  • Reagent Preparation: In a 50 mL round-bottom flask, combine 10 mmol of 3-ethylphenol and 10 mmol of ethyl acetoacetate.

  • Controlled Acid Catalysis: Cool the mixture to 0–5 °C using an ice bath. Slowly add 10 mL of concentrated H₂SO₄ dropwise.

    • Causality: The initial electrophilic aromatic substitution is highly exothermic. Strict thermal control at 0–5 °C suppresses competitive aromatic sulfonation and oxidative degradation, which would otherwise destroy the yield[3].

  • Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 18 hours.

    • Causality: Warming to room temperature provides the thermodynamic push required for the subsequent transesterification and dehydration steps to close the lactone ring[1].

  • Quenching & Purification: Pour the mixture into 100 mL of vigorously stirred ice-cold water. Filter the precipitated crude solid and recrystallize from aqueous ethanol to yield the pure 7-ethyl-4-methylcoumarin (~90% yield).

Phase 2: ATR-FTIR Validation
  • Internal Control (Background Scan): Collect a background spectrum of the empty Diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

    • Causality: This subtracts atmospheric CO₂ and water vapor, preventing false peaks in the 2300 cm⁻¹ and 3400 cm⁻¹ regions that could be misidentified as impurities.

  • Sample Analysis: Place 2–3 mg of the synthesized coumarin directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact, then acquire the spectrum. Clean the crystal with isopropanol and repeat for the commercial standard.

Phase 3: ¹H-NMR Validation
  • Sample Prep: Dissolve 15 mg of the synthesized product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS (Tetramethylsilane).

  • Internal Calibration:

    • Causality: The TMS acts as the internal zero-point reference. The residual CHCl₃ peak at 7.26 ppm serves as a secondary calibration point. If these peaks drift, the entire spectrum is invalid.

  • Acquisition: Acquire the spectrum at 400 MHz using a 10-second relaxation delay.

    • Causality: A sufficient relaxation delay ensures the complete return of magnetization to the Z-axis, allowing for accurate, quantitative integration of the C4-methyl and ethyl proton signals.

Conclusion

By employing a rigorous, self-validating analytical workflow, we can definitively prove that in-house synthesized 7-ethyl-4-methylcoumarin matches the structural and purity benchmarks of commercial reference standards. The strategic use of Diamond ATR-FTIR eliminates moisture artifacts, clearly resolving the diagnostic 1731 cm⁻¹ lactone carbonyl[2], while 400 MHz NMR provides the resolution necessary to verify the precise aliphatic splitting patterns. For drug development professionals, this validates the Pechmann condensation as a highly viable, cost-effective alternative to continuous commercial procurement.

References

  • Title: Synthesis and Biological Studies of Schiff Bases Derived from 4-methyl 7-Ethylcoumarin Source: Iraqi Journal of Science URL: [Link]

  • Title: Synthesis and Biological Studies of 4‐Methyl-7‐Ethylcoumarin Derivatives Containing Azo Group Source: Baghdad Science Journal (via ResearchGate) URL: [Link]

  • Title: synthesis of coumarin derivatives via pechmann condensation and nitration reaction Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL: [Link]

  • Title: Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

In Vitro Comparison of 7-Ethyl-4-Methylcoumarin Derivatives and Nystatin: A Mechanistic and Experimental Guide

Executive Summary The escalating incidence of invasive fungal infections, coupled with the rising resistance to standard polyene and azole therapies, necessitates the development of novel antifungal scaffolds. Coumarin d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating incidence of invasive fungal infections, coupled with the rising resistance to standard polyene and azole therapies, necessitates the development of novel antifungal scaffolds. Coumarin derivatives, specifically 7-ethyl-4-methylcoumarin and its downstream Schiff base and azo derivatives, have emerged as potent synthetic candidates. This guide provides an objective, data-driven comparison between these novel coumarin derivatives and nystatin , a gold-standard polyene antifungal. Designed for drug development professionals, this document synthesizes mechanistic pathways, comparative in vitro efficacy data, and self-validating experimental protocols to accelerate preclinical evaluation.

Mechanistic Divergence: Coumarins vs. Polyenes

To contextualize the in vitro performance of these agents, one must first understand their divergent mechanisms of action at the cellular level.

Nystatin (The Polyene Standard): Nystatin is an ionophore that physically binds to ergosterol, the primary sterol in the fungal cell membrane[1],[2]. Upon reaching a critical stoichiometric threshold, nystatin molecules oligomerize to form transmembrane pores. This physical disruption leads to rapid, catastrophic leakage of intracellular potassium (K+) and other vital electrolytes, triggering osmotic imbalance, oxidative stress, and rapid fungicidal death[1],[2].

7-Ethyl-4-Methylcoumarin Derivatives: Unlike polyenes, coumarin derivatives do not typically form physical pores. Instead, they operate via a multi-targeted intracellular mechanism. In silico and in vitro studies indicate that substituted coumarins act as competitive inhibitors of CYP51 (lanosterol 14α-demethylase) , the cytochrome P450 enzyme responsible for ergosterol biosynthesis[3]. Furthermore, coumarin internalization induces severe mitochondrial dysfunction, triggering the accumulation of Reactive Oxygen Species (ROS). This oxidative stress cascade culminates in phosphatidylserine externalization, DNA fragmentation, and programmed apoptosis—a distinct pathway from the necrotic lysis induced by nystatin[4].

Mechanism Nystatin Nystatin (Polyene Standard) ErgBind Binds Directly to Membrane Ergosterol Nystatin->ErgBind PoreForm Oligomerization & Pore Formation ErgBind->PoreForm IonLeak K+ Leakage & Osmotic Lysis PoreForm->IonLeak Death Fungal Cell Death IonLeak->Death Coumarin 7-Ethyl-4-methylcoumarin Derivatives CYP51 Inhibits CYP51 (Ergosterol Biosynthesis) Coumarin->CYP51 ROS Mitochondrial ROS Accumulation Coumarin->ROS CYP51->Death Apoptosis DNA Fragmentation & Apoptosis ROS->Apoptosis Apoptosis->Death

Mechanistic pathways of Nystatin vs. 7-Ethyl-4-methylcoumarin derivatives in fungal cells.

Experimental Workflow and Synthesis

The synthesis of highly active coumarin derivatives relies on building a reactive core, followed by strategic functionalization. The core, 7-ethyl-4-methylcoumarin , is synthesized via a Pechmann condensation between 7-ethylphenol and ethyl acetoacetate using a sulfuric acid catalyst.

Because the core coumarin exhibits only mild antifungal activity, researchers utilize nitration (yielding 6-nitro and 8-nitro isomers) followed by reduction to an amine. This amine acts as a nucleophilic anchor for generating Schiff bases (via aromatic aldehydes) or azo dyes (via diazonium salt coupling)[5],. These bulky, electron-rich functional groups significantly enhance lipophilicity and target-binding affinity, bridging the efficacy gap between the raw coumarin core and commercial drugs like nystatin.

Workflow Step1 Pechmann Condensation (Core Synthesis) Step2 Nitration & Reduction (Amine Generation) Step1->Step2 Step3 Derivatization (Schiff Base / Azo Coupling) Step2->Step3 Step4 In Vitro Assays (MIC & Disk Diffusion) Step3->Step4 Step5 Mechanism Validation (Ergosterol Rescue) Step4->Step5

End-to-end workflow from chemical synthesis to in vitro mechanism validation.

In Vitro Comparative Data

The following table synthesizes in vitro susceptibility data against Candida albicans, comparing the baseline coumarin core, a highly optimized derivative (Compound 7, an azo/Schiff base derivative), and the standard nystatin[5],.

While the raw 7-ethyl-4-methylcoumarin core shows weak activity, functionalized derivatives (like Compound 7) exhibit strong antifungal properties. However, nystatin generally maintains a lower Minimum Inhibitory Concentration (MIC) due to its aggressive, direct pore-forming mechanism.

Compound / AgentStructural ClassMIC against C. albicans (µg/mL)Zone of Inhibition (mm) at 1x10⁻³ MMechanism of Action
7-Ethyl-4-methylcoumarin Unsubstituted Coumarin Core128 - 25610 - 12Weak CYP51 inhibition
Derivative "Compound 7" Azo / Schiff Base Coumarin16 - 3219 - 22Strong CYP51 inhibition & Apoptosis
Nystatin Polyene Macrolide2 - 424 - 26Direct Ergosterol Binding & Pore Formation

Data Interpretation: Compound 7 demonstrates a significant leap in efficacy over its precursor, validating the derivatization strategy. While nystatin remains quantitatively superior in vitro, coumarin derivatives offer a distinct therapeutic advantage: they do not bind to mammalian cholesterol (a known cause of nystatin's nephrotoxicity)[1], making them highly attractive leads for systemic drug development.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these compounds, the following protocols integrate self-validating mechanisms. This prevents false positives caused by compound precipitation or subjective visual readings.

Protocol 1: Synthesis of 7-Ethyl-4-methylcoumarin (Pechmann Condensation)

Causality: The Pechmann condensation is selected over the Knoevenagel condensation because it allows for the direct use of phenols and β-keto esters under simple acid catalysis, yielding the coumarin core in a single step with >85% yield.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 0.1 mol of 7-ethylphenol and 0.1 mol of ethyl acetoacetate.

  • Catalysis: Place the flask in an ice bath (0-5°C). Slowly add concentrated sulfuric acid (H₂SO₄) dropwise while stirring continuously. Why? H₂SO₄ acts as both a dehydrating agent and a catalyst for intramolecular cyclization; the exothermic nature of the reaction requires strict temperature control to prevent charring.

  • Incubation: Remove from the ice bath and stir at room temperature for 12 hours.

  • Precipitation: Pour the mixture into crushed ice. The sudden shift in polarity forces the hydrophobic 7-ethyl-4-methylcoumarin to precipitate.

  • Purification: Filter the solid, wash with cold distilled water to remove residual acid, and recrystallize from ethanol. Validate purity via FT-IR (look for the appearance of a strong lactone C=O band at ~1731 cm⁻¹ and the disappearance of the phenol -OH band)[5].

Protocol 2: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality: Standard visual MIC assays are prone to error when testing synthetic coumarins, as these compounds can precipitate in aqueous media, mimicking fungal turbidity. Resazurin (Alamar Blue) is an oxidation-reduction indicator that changes from blue to pink only in the presence of metabolically active cells, completely eliminating visual ambiguity.

  • Inoculum Preparation: Prepare a suspension of Candida albicans in sterile saline, adjusted to a 0.5 McFarland standard (approx. 1-5 × 10⁶ CFU/mL). Dilute 1:100 in RPMI-1640 broth.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the coumarin derivative (e.g., 512 µg/mL down to 1 µg/mL) and Nystatin (64 µg/mL down to 0.125 µg/mL) in RPMI-1640.

  • Inoculation: Add 100 µL of the fungal suspension to each well.

  • Incubation: Incubate the plate at 35°C for 24 hours.

  • Validation Step (Resazurin): Add 20 µL of 0.02% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Reading: The MIC is the lowest concentration well that remains strictly blue (indicating no metabolic reduction by living fungi). Pink wells indicate fungal survival.

Protocol 3: Ergosterol Rescue Assay (Mechanism Validation)

Causality: To definitively prove that the coumarin derivative does not act like nystatin (which binds directly to ergosterol), we introduce exogenous ergosterol into the testing medium. If the drug binds to free ergosterol, the exogenous sterol will act as a "decoy," sequestering the drug and artificially raising the MIC.

  • Preparation: Prepare two identical 96-well plates following Protocol 2.

  • Media Modification: In Plate A, use standard RPMI-1640. In Plate B, use RPMI-1640 supplemented with 400 µg/mL of exogenous ergosterol.

  • Execution & Analysis: Run the MIC assay.

    • Expected Nystatin Result: The MIC of nystatin in Plate B will increase by 4- to 8-fold because the drug binds to the decoy ergosterol in the broth rather than the fungal membrane.

    • Expected Coumarin Result: The MIC of the coumarin derivative will remain largely unchanged, validating that its mechanism is intracellular (e.g., CYP51 inhibition or ROS generation) rather than direct membrane sterol binding.

References

  • Synthesis and Biological Studies of 4-Methyl-7-Ethylcoumarin Derivatives Containing Azo Group.
  • Synthesis and Biological Studies of Schiff Bases Derived from 4-methyl 7-Ethylcoumarin. Iraqi Journal of Science.
  • Nyst
  • What is the mechanism of Nystatin?
  • Coumarin Antifungal Lead Compounds from Millettia thonningii and Their Predicted Mechanism of Action. MDPI.
  • Antifungal Activity of Coumarin Against Candida albicans Is Rel

Sources

Validation

Rational Design and Validation of β-Lactam Derivatives Derived from 7-Ethyl-4-Methylcoumarin: A Comparative Guide

The escalating crisis of multidrug-resistant (MDR) bacterial strains and the continuous demand for highly selective antineoplastic agents have driven a paradigm shift in rational drug design. As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

The escalating crisis of multidrug-resistant (MDR) bacterial strains and the continuous demand for highly selective antineoplastic agents have driven a paradigm shift in rational drug design. As a Senior Application Scientist, I frequently evaluate the structural and functional merits of novel molecular scaffolds. One of the most promising strategies in contemporary medicinal chemistry is the hybridization of distinct pharmacophores to create dual-action therapeutics.

This guide provides an in-depth, objective comparison and validation of hybrid compounds generated by fusing the 7-ethyl-4-methylcoumarin nucleus with the azetidin-2-one (β-lactam) ring.

Mechanistic Rationale: The Power of Dual-Targeting

To understand why these specific derivatives outperform traditional alternatives, we must examine the causality behind their molecular design.

Coumarins intrinsically possess antimicrobial and cytotoxic properties. Specifically, they bind to the B subunit of bacterial DNA gyrase, inhibiting ATPase activity and preventing the formation of essential DNA secondary structures 1. However, simple coumarins often exhibit high Minimum Inhibitory Concentrations (MICs) when used as standalone agents.

By covalently tethering an azetidin-2-one (β-lactam) moiety to the coumarin core via a Staudinger cycloaddition, we engineer a self-synergizing system 2. The β-lactam ring acts as a classic suicide inhibitor of Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking in the bacterial cell wall. Furthermore, the selection of the 7-ethyl-4-methylcoumarin precursor is highly intentional: the ethyl substitution at the C-7 position significantly enhances the lipophilicity of the molecule, facilitating superior penetration through the complex outer lipid membrane of Gram-negative bacteria 3.

Mechanism Hybrid Coumarin-β-Lactam Hybrid Coumarin 7-Ethyl-4-Methylcoumarin Moiety Hybrid->Coumarin BetaLactam Azetidin-2-one (β-Lactam) Moiety Hybrid->BetaLactam Gyrase Bacterial DNA Gyrase (Subunit B) Coumarin->Gyrase Competitive Binding PBPs Penicillin-Binding Proteins (PBPs) BetaLactam->PBPs Covalent Acylation DNA Inhibition of DNA Supercoiling Gyrase->DNA CellWall Disruption of Peptidoglycan Synthesis PBPs->CellWall Death Bacterial Cell Death / Apoptosis DNA->Death CellWall->Death

Dual-action antimicrobial mechanism of Coumarin-β-Lactam hybrids targeting DNA gyrase and PBPs.

Comparative Performance Data

To objectively validate the efficacy of these hybrids, we benchmark them against both their parent compounds and clinical standards. The quantitative data below synthesizes recent in vitro evaluations of coumarin-tagged β-lactam derivatives 1, 4.

Table 1: Antimicrobial Efficacy (MIC, µg/mL) Lower values indicate higher potency.

Compound / DrugE. coli (Gram -)S. aureus (Gram +)Primary Mechanism of Action
7-Ethyl-4-methylcoumarin >64>64Weak DNA Gyrase Inhibition
Cephalexin (Standard)168PBP Acylation
Ciprofloxacin (Standard)21DNA Gyrase Inhibition
Coumarin-β-Lactam Hybrid 4 2 Dual-Target (Gyrase + PBP)

Table 2: In Vitro Cytotoxicity Profile (IC50, µM) Evaluating the safety window and antineoplastic potential.

Compound / DrugMCF-7 (Breast Cancer)HEK-293 (Normal Kidney)Selectivity Index (SI)
Doxorubicin (Standard)4.128.45~2.0
Coumarin-β-Lactam Hybrid 53.55 >200 (Non-toxic) >3.7

Insight: The hybrid compounds exhibit a significantly improved safety profile compared to traditional chemotherapeutics, remaining non-cytotoxic to normal HEK-293 cell lines while maintaining substantial targeted cytotoxicity against MCF-7 cancer cells 4.

Experimental Workflows & Self-Validating Protocols

A robust drug discovery pipeline relies on self-validating synthetic steps. The following protocols detail the generation and validation of 7-ethyl-4-methylcoumarin-tagged azetidin-2-ones.

Workflow Pechmann 1. Pechmann Condensation (7-Ethylphenol + Ethyl Acetoacetate) Nitration 2. Nitration & Reduction (Amino-Coumarin Formation) Pechmann->Nitration Schiff 3. Schiff Base Formation (Imine Condensation) Nitration->Schiff Staudinger 4. Staudinger Cycloaddition (Azetidin-2-one Ring Closure) Schiff->Staudinger MIC Antimicrobial Assay (Broth Microdilution) Staudinger->MIC Cyto Cytotoxicity Assay (MTT on MCF-7/HEK-293) Staudinger->Cyto

Step-by-step synthetic workflow and biological validation of Coumarin-β-Lactam hybrid compounds.

Protocol A: Synthesis of the Coumarin-β-Lactam Scaffold

Step 1: Pechmann Condensation (Core Formation)

  • Mix equimolar amounts of 7-ethylphenol and ethyl acetoacetate in a round-bottom flask.

  • Add concentrated sulfuric acid ( H2​SO4​ ) dropwise at 0°C as a catalyst to drive the transesterification and subsequent intramolecular cyclization 3.

  • Stir the mixture at room temperature for 12 hours. Pour into crushed ice to precipitate 7-ethyl-4-methylcoumarin .

  • Self-Validation: Confirm product formation via FT-IR (look for the characteristic lactone C=O stretch at ~1720 cm⁻¹).

Step 2: Schiff Base (Imine) Generation

  • Subject the coumarin core to nitration ( HNO3​/H2​SO4​ ) followed by iron-catalyzed reduction in an acidic medium to yield the amino-coumarin derivative 3.

  • Reflux the amino-coumarin with an aromatic aldehyde in absolute ethanol containing a catalytic amount of glacial acetic acid for 4-6 hours.

  • Self-Validation: Analyze via ¹H NMR. The appearance of a distinct azomethine (-CH=N-) proton singlet at ~8.5 ppm confirms Schiff base formation.

Step 3: Staudinger Ketene-Imine Cycloaddition

  • Dissolve the Schiff base in dry dichloromethane (DCM). Add triethylamine (TEA) as a base.

  • Dropwise, add chloroacetyl chloride at 0°C. The TEA dehydrohalogenates the acid chloride to form a highly reactive ketene intermediate.

  • The ketene undergoes a [2+2] cycloaddition with the imine double bond, stereoselectively forming the azetidin-2-one ring 2.

  • Self-Validation: Purify via column chromatography. FT-IR must show a shift/appearance of a highly strained β-lactam C=O stretch at ~1750-1770 cm⁻¹, distinct from the coumarin lactone peak.

Protocol B: In Vitro Antimicrobial Validation (Broth Microdilution)
  • Prepare a stock solution of the synthesized hybrid in DMSO (1 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (E. coli or S. aureus) adjusted to 5×105 CFU/mL.

  • Include a positive control (Ciprofloxacin) and a negative control (DMSO vehicle).

  • Incubate at 37°C for 18-24 hours.

  • Add resazurin dye to each well. A color change from blue to pink indicates bacterial viability. The lowest concentration well remaining blue is recorded as the MIC.

References
  • Recent Developments on Coumarin Hybrids as Antimicrobial Agents Source: PMC - NIH URL
  • Source: Iraqi Journal of Science (2024)
  • Synthesis, Cytotoxicity and Antimicrobial Evaluation of New Coumarin‐Tagged β‐Lactam Triazole Hybrid Source: ResearchGate / PubMed URL
  • Schiff Bases and Sulfuric Acids (Azetidin-2-one Synthesis Workflows)

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
Reactant of Route 1
2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-
Reactant of Route 2
2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-
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